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  • Product: 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
  • CAS: 1017785-26-0

Core Science & Biosynthesis

Foundational

structural characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

An In-depth Technical Guide to the Structural Characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the . The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for confirming the identity, purity, and detailed structural features of this and similar novel chemical entities. By integrating data from multiple orthogonal analytical techniques, this guide emphasizes the causality behind experimental choices, ensuring a high degree of confidence in the final structural elucidation.

Introduction: The Rationale for Rigorous Characterization

The compound 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a primary amine, an aminomethyl group, and a fluorophenyl substituent suggests potential for various intermolecular interactions, making it a candidate for drug discovery programs. Accurate and unambiguous structural characterization is a non-negotiable prerequisite for any further investigation, including biological screening, quantitative structure-activity relationship (QSAR) studies, and regulatory submission.

This guide will systematically detail the application of key analytical techniques to provide a complete structural dossier for the title compound.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The first step in characterizing a novel compound is to confirm its molecular weight and deduce its elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The sample should be fully dissolved to ensure efficient ionization.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.

  • Analysis Mode: Operate in positive ion mode. The two amine groups in the molecule are basic and will readily accept a proton to form a positively charged ion ([M+H]+).

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The expected exact mass of the protonated molecule (C10H12FN4+) is 207.1040.

  • Data Interpretation: The presence of a prominent peak at or very near m/z 207.1040 (typically within 5 ppm) provides strong evidence for the compound's elemental composition.

Expected Data Summary
Parameter Expected Value
Molecular FormulaC10H11FN4
Molecular Weight206.22 g/mol
Ionization ModeESI (+)
Adduct[M+H]+
Exact Mass207.1040

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1H, 13C, and 19F NMR experiments will be employed.

Logical Workflow for NMR Analysis

G A 1H NMR (Proton Environment & Integration) D 2D NMR (COSY, HSQC) (Connectivity Mapping) A->D B 13C NMR & DEPT (Carbon Count & Type) B->D C 19F NMR (Fluorine Presence) E Final Structure Confirmation C->E D->E

Caption: Workflow for comprehensive NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH2).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Perform:

    • 1H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

    • 13C NMR: Shows the number of different types of carbon atoms.

    • DEPT-135: A spectral editing technique that distinguishes between CH, CH2, and CH3 groups.

    • 19F NMR: Confirms the presence of the fluorine atom and provides information about its environment.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

Predicted NMR Data and Interpretation
Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations (COSY, HSQC)
C5-NH2~5.0-6.0 (broad s)N/ACorrelates with nothing in COSY.
C4-CH2-NH2~3.8-4.2 (s)~35-45HSQC: Correlates with CH2 carbon.
C4-CH2-NH2~2.0-3.0 (broad s)N/ACorrelates with nothing in COSY.
C3-H~7.5-7.8 (s)~135-145HSQC: Correlates with C3 carbon.
Fluorophenyl C-H~7.2-7.5 (m)~115-130COSY: Shows coupling between aromatic protons. HSQC: Correlates with aromatic CH carbons.
Fluorophenyl C-FN/A~158-165 (d)N/A
Pyrazole C3N/A~135-145N/A
Pyrazole C4N/A~100-110N/A
Pyrazole C5N/A~145-155N/A

Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions. The fluorine atom will cause splitting in the signals of nearby carbon and proton atoms.

Probing Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm-1.

  • Data Interpretation: The spectrum is analyzed for characteristic absorption bands.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Amines)3200-3500Two sharp to medium bands
C-H Stretch (Aromatic)3000-3100Sharp, weak to medium
C-H Stretch (Aliphatic)2850-2960Sharp, medium
C=N, C=C Stretch (Ring)1500-1650Medium to strong
N-H Bend (Amine)1550-1650Medium, can overlap with ring stretches
C-F Stretch1000-1300Strong, sharp

Definitive 3D Structure: Single-Crystal X-Ray Crystallography

While the combination of MS and NMR can provide the constitutional structure, only X-ray crystallography can definitively determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Workflow for Crystallographic Analysis

G A Crystal Growth B Data Collection (X-ray Diffractometer) A->B C Structure Solution (Phase Problem) B->C D Structure Refinement C->D E Final Structural Model D->E

Exploratory

Physicochemical Profiling of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist in early-phase drug discovery, I frequently encounter building blocks that define the pharmacokinetic and pharmacodynamic trajectories of lead compounds. 4-(Aminomethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter building blocks that define the pharmacokinetic and pharmacodynamic trajectories of lead compounds. 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 1285689-74-8 / CID: 82507069 isomer) is a highly versatile, bifunctional scaffold widely utilized in the design of kinase inhibitors and central nervous system (CNS) agents.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and self-validating experimental protocols for its characterization. Our objective is to bridge the gap between theoretical molecular design and empirical bench-level validation, ensuring that downstream formulation and target engagement strategies are built on a foundation of rigorous, reproducible data.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical parameters is the first step in predicting a molecule's behavior in biological systems. The data summarized below reflects the theoretical and empirical consensus for this scaffold.

PropertyValueClinical / Synthetic Implication
Molecular Formula C₁₀H₁₁FN₄Optimal low molecular weight for fragment-based drug design (FBDD).
Molecular Weight 206.22 g/mol High ligand efficiency (LE); leaves ample room for further derivatization.
Topological Polar Surface Area (TPSA) 69.86 ŲExcellent range for oral bioavailability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 2 (-NH₂, -CH₂NH₂)Facilitates strong interactions with target protein backbone (e.g., kinase hinge).
Hydrogen Bond Acceptors (HBA) 4 (N atoms)Enhances aqueous solubility and multi-point target coordination.
Predicted pKa₁ (Aliphatic amine) ~9.5Highly basic; exists predominantly as a cation at physiological pH (7.4).
Predicted pKa₂ (Pyrazole amine) ~2.5Weakly basic; remains un-ionized in systemic circulation.
Estimated LogP (Neutral form) 1.2 - 1.5Balanced lipophilicity; favors both aqueous solubility and membrane permeability.

Electronic & Steric Effects: The Mechanistic Rationale

Every structural moiety in this compound serves a distinct, causal purpose in medicinal chemistry.

  • The 4-Fluorophenyl Ring: The substitution of hydrogen with fluorine at the para position is a classical bioisosteric replacement. Fluorine's high electronegativity inductively withdraws electron density, modulating the basicity of the adjacent pyrazole system. More importantly, the C-F bond blocks cytochrome P450-mediated para-hydroxylation, drastically improving the molecule's metabolic half-life. The lipophilic nature of the fluorophenyl group also drives the molecule into deep, hydrophobic binding pockets (such as the DFG-out pocket in kinases).

  • The Pyrazole-5-amine Core: This is a privileged hinge-binding motif. The pyrazole nitrogen acts as a hydrogen bond acceptor, while the 5-amino group acts as a donor. Together, they form a bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of a kinase hinge region.

  • The 4-Aminomethyl Substituent: The inclusion of a primary aliphatic amine introduces a highly basic center (pKa ~9.5). At physiological pH, this group is protonated. This cationic state serves two purposes: it vastly improves aqueous solubility (allowing for the formulation of stable HCl or mesylate salts) and enables electrostatic "salt bridge" interactions with acidic residues (Asp/Glu) located in the solvent-exposed channels of target proteins.

According to the principles outlined in , managing the charge state of such ionizable molecules is the most critical factor in preventing late-stage attrition due to poor oral absorption.

Pharmacophore Modeling & Target Engagement

To visualize how these physicochemical properties translate to target engagement, we model the compound within a standard kinase binding pocket.

G cluster_ligand Ligand: 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine cluster_target Kinase Binding Pocket Core Pyrazole Core NH2 5-Amino Group Core->NH2 F_Ph 4-Fluorophenyl Core->F_Ph CH2NH2 4-Aminomethyl Core->CH2NH2 Hinge_NH Hinge Backbone NH Core->Hinge_NH H-bond Acceptor Hinge_CO Hinge Backbone C=O NH2->Hinge_CO H-bond Donor Hydrophobic Hydrophobic Pocket F_Ph->Hydrophobic pi-pi / Halogen Solvent Solvent Channel / Asp CH2NH2->Solvent Salt Bridge

Fig 1. Pharmacophore model of target engagement within a kinase binding pocket.

Experimental Methodologies: Analytical Validation

To comply with guidelines, physicochemical characterization must be robust, reproducible, and scientifically justified. The following workflows are designed as self-validating systems, meaning internal controls are built directly into the protocol to instantly flag systemic errors.

Workflow Prep Sample Prep (Free Base & HCl Salt) LCMS LC-MS Purity (>98% Required) Prep->LCMS pKa Potentiometric Titration (pKa) LCMS->pKa LogD Shake-Flask Method (LogP) LCMS->LogD Sol Nephelometry (Kinetic Solubility) LCMS->Sol Data Data Integration & ADME Profiling pKa->Data LogD->Data Sol->Data

Fig 2. Self-validating physicochemical characterization workflow.

Protocol 1: pKa Determination via Potentiometric Titration

Because the compound has two distinct ionizable groups with widely separated pKa values, potentiometric titration is the gold standard. We avoid UV-metric titration here because the aliphatic amine lacks a strong chromophore that shifts upon ionization.

Step-by-Step Methodology:

  • Electrode Calibration (The Self-Validation Step): Calibrate the glass pH electrode using a Gran's plot method with standard HCl and KOH. Causality: This converts operational pH to true hydrogen ion concentration (-log[H+]), correcting for liquid junction potentials which would otherwise artificially shift the high pKa of the aliphatic amine.

  • Blank Titration: Titrate a blank solution of 0.15 M KCl (to maintain constant ionic strength) from pH 2.0 to 12.0.

  • Sample Titration: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl. If solubility is poor, use a co-solvent system (e.g., 20% methanol) and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky equation.

  • Data Fitting: Titrate with 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption (which would create carbonic acid artifacts). Use Bjerrum difference plots to calculate the macroconstants.

Protocol 2: LogP Determination via Shake-Flask Method (OECD 107)

To determine the true partition coefficient of the neutral species, we strictly adhere to the.

Step-by-Step Methodology:

  • Phase Saturation: Stir n-octanol and aqueous buffer (pH 11.5) together for 24 hours prior to the experiment. Causality: The high pH ensures the basic aminomethyl group is fully deprotonated (neutral). Mutually saturating the phases prevents volume shifts during the actual experiment, which would skew the concentration ratio.

  • Equilibration: Add the compound to the biphasic system in three different volume ratios (e.g., 1:1, 1:2, 2:1 octanol:water) in duplicate.

  • Agitation & Separation: Shake mechanically for 1 hour at 25°C (±1°C). Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions. Causality: Micro-droplets of octanol suspended in the water phase are the #1 cause of false-low LogP readings; centrifugation acts as the physical validation of phase purity.

  • Quantification (Mass Balance Check): Quantify the concentration in both phases using HPLC-UV. Self-Validation: Calculate the total mass recovered. If the mass balance is not 100% (±5%), the compound has either degraded, precipitated at the interface, or adhered to the glass, invalidating the run.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition. Wiley.[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • FDA (2009). Q8(R2) Pharmaceutical Development. Guidance for Industry. U.S. Food and Drug Administration.[Link]

Foundational

pharmacophore modeling using 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to Pharmacophore Modeling Using 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine Abstract Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Pharmacophore Modeling Using 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Abstract

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the essential molecular features required for biological activity.[1] This guide offers a comprehensive, in-depth walkthrough of the pharmacophore modeling process, using the novel scaffold 4-(aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine as a practical case study. The 5-aminopyrazole moiety is a privileged structure found in numerous bioactive agents, making it an exemplary candidate for demonstrating this powerful technique.[2][3] We will navigate the complete workflow from foundational concepts and target selection to the generation, rigorous validation, and application of a structure-based pharmacophore model. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage pharmacophore-based strategies for hit identification, lead optimization, and scaffold hopping.[4][5]

Introduction: The Power of Pharmacophores and the Pyrazole Scaffold

The concept of a "pharmacophore" describes the specific three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a biological target and trigger a response.[6] These features, rather than the molecule's atomic scaffold, are the fundamental basis of molecular recognition.[1] Common pharmacophoric features are summarized in the table below.

Feature TypeAbbreviationDescriptionExample Functional Groups
Hydrogen Bond AcceptorHBAA Lewis base capable of accepting a hydrogen bond.Carbonyl oxygen, amine nitrogen, hydroxyl oxygen
Hydrogen Bond DonorHBDA group capable of donating a hydrogen atom to a hydrogen bond.Hydroxyl (-OH), primary/secondary amine (-NH2, -NHR)
HydrophobicHA non-polar group that forms favorable interactions with hydrophobic pockets.Alkyl chains, isopropyl groups, phenyl rings
Aromatic RingARA planar, cyclic, conjugated ring system.Phenyl, pyridine, indole rings
Positive IonizablePIA group that is typically protonated and positively charged at physiological pH.Primary/secondary amines, amidines
Negative IonizableNIA group that is typically deprotonated and negatively charged at physiological pH.Carboxylic acids, sulfonates

Table 1: Common Pharmacophoric Features and Their Descriptions.[7][8]

This guide will demonstrate how to build a pharmacophore model for 4-(aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine . The pyrazole core is a versatile scaffold present in numerous approved drugs and clinical candidates, known to target a wide range of proteins including kinases, proteases, and GPCRs.[9][10] Specifically, substituted 5-aminopyrazoles have been identified as potent inhibitors of targets like p38 MAP kinase, making this a logical starting point for our investigation.[11]

Part 1: The Structure-Based Pharmacophore Modeling Workflow

When the three-dimensional structure of a biological target is known, a structure-based approach can be employed.[12] This method derives the pharmacophore directly from the key interactions observed between the target's binding site and a ligand.[7] It provides a highly accurate and spatially constrained model for discovering novel compounds. The workflow is a multi-step process that ensures the final model is both robust and predictive.

G cluster_0 Preparation Phase cluster_1 Model Generation cluster_2 Validation & Application Target_Selection 1. Target Selection & Preparation (e.g., p38 MAP Kinase, PDB ID: 1YQJ) Ligand_Preparation 2. Ligand Preparation (3D Structure Generation) Docking 3. Molecular Docking (Generate Binding Pose) Ligand_Preparation->Docking Pharmacophore_Generation 4. Pharmacophore Generation (Extract Key Interactions) Docking->Pharmacophore_Generation Validation 5. Rigorous Validation (Test & Decoy Sets) Pharmacophore_Generation->Validation Screening 6. Virtual Screening (Identify Novel Hits) Validation->Screening

A high-level overview of the structure-based pharmacophore modeling workflow.
Step 1: Target Selection and Preparation

Causality: The quality of a structure-based model is fundamentally dependent on the accuracy of the target protein's 3D structure. The choice of target dictates the entire subsequent process.

Based on literature evidence showing that 5-amino-1-phenyl-1H-pyrazole derivatives can be potent and selective inhibitors of p38 MAP kinase, we select this protein as our hypothetical target.[11]

Protocol: Protein Preparation

  • Obtain Structure: Download the X-ray crystal structure of human p38 MAP kinase from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1YQJ , which is a structure of p38 in complex with a pyrazole-based inhibitor.

  • Initial Cleaning: Load the PDB file into a molecular modeling software package (e.g., MOE®, Discovery Studio®, Schrödinger Suite).

  • Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and ions from the structure. The original ligand within the binding site should also be removed to prepare for docking our novel compound.

  • Protonation and Optimization: Add hydrogen atoms consistent with a physiological pH of 7.4. Optimize the hydrogen-bonding network and perform a constrained energy minimization to relieve any steric clashes in the crystal structure, while keeping the backbone atoms fixed. This ensures the protein is in a low-energy, realistic conformation.

Step 2: Ligand Preparation

Causality: The ligand must be represented in a chemically correct 3D conformation with the appropriate ionization state to ensure that the docking simulation produces a biologically relevant binding pose.

Protocol: Ligand 3D Structure Generation

  • 2D Sketch: Draw the structure of 4-(aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine in a 2D chemical sketcher.

  • 3D Conversion: Convert the 2D sketch to a 3D structure.

  • Protonation State: At physiological pH (7.4), the primary aminomethyl group is expected to be protonated (-CH2-NH3+). This is a critical step, as this positive charge will likely form a key interaction.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94x) to obtain a low-energy starting conformation.

Step 3: Molecular Docking

Causality: Since we do not have an experimental structure of our specific ligand bound to p38, we use molecular docking to predict its most likely binding orientation (pose). This docked pose forms the structural basis for generating the pharmacophore model.

Protocol: Generating a Binding Pose

  • Define Binding Site: The binding site is defined as the region within the protein occupied by the co-crystallized ligand in the original PDB file (1YQJ). This ensures our ligand is docked into the ATP-binding pocket.

  • Run Docking Algorithm: Use a docking program (e.g., AutoDock, GOLD, Glide) to place the prepared ligand into the defined binding site. The program will generate multiple possible binding poses.

  • Analyze and Select Pose: Evaluate the top-scoring poses based on the docking score and visual inspection of the interactions. The best pose should exhibit chemically sensible interactions with key residues in the active site, such as the hinge region (e.g., Met109) and other known interaction hotspots.[11] For our model, we select a pose where the protonated aminomethyl group forms a salt bridge with a key acidic residue (e.g., Asp168) and the pyrazole core makes hydrogen bonds with the hinge region.

Step 4: Pharmacophore Model Generation

Causality: This step translates the 3D ligand-protein interactions from the docked pose into an abstract pharmacophore model. The model captures only the essential features required for binding, making it a powerful and efficient filter for virtual screening.[13]

Protocol: Feature Extraction

  • Interaction Analysis: Using the selected docked complex, identify all significant interactions between the ligand and the protein.

  • Feature Mapping: Convert these interactions into pharmacophoric features.

    • The hydrogen bond between the pyrazole's N-H and the backbone of Met109 becomes a Hydrogen Bond Donor (HBD) feature.

    • The hydrogen bond from the exocyclic amine to Thr106 becomes another HBD feature.[11]

    • The salt bridge/H-bond from the protonated aminomethyl group to Asp168 is mapped as a Positive Ionizable (PI) feature.

    • The 4-fluorophenyl group, occupying a hydrophobic pocket, is defined as a Hydrophobic (H) or Aromatic Ring (AR) feature.

  • Model Creation: Combine these features with their precise 3D coordinates and distance constraints to generate the final pharmacophore hypothesis.

G db Compound Database (Actives + Inactives/Decoys) screening Screen Database with Pharmacophore Model db->screening model Pharmacophore Hypothesis model->screening results Hit List Generated screening->results analysis Statistical Analysis results->analysis analysis->model Refine Model validated_model Validated Model (GH > 0.7) analysis->validated_model Meets Criteria

Sources

Exploratory

In Vitro Biological Activity Profiling of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine: A Privileged Scaffold for Kinase Inhibition

Pharmacophoric Rationale & Target Landscape In modern Fragment-Based Drug Discovery (FBDD) and rational drug design, the compound 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 1017785-26-0) is recognized no...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophoric Rationale & Target Landscape

In modern Fragment-Based Drug Discovery (FBDD) and rational drug design, the compound 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 1017785-26-0) is recognized not as a standalone therapeutic, but as a highly versatile, "privileged" chemical scaffold. Derivatives of the 1-aryl-5-aminopyrazole class are foundational to the development of potent kinase inhibitors, most notably targeting p38α Mitogen-Activated Protein Kinase (MAPK) and Aurora Kinases [1].

To understand its in vitro biological activity, we must first deconstruct the causality of its structural components:

  • The 5-Amino Group & Pyrazole N2 (Hinge Binder): This motif acts as a bidentate hydrogen bond donor and acceptor. In the ATP-binding site of p38α MAPK, it forms critical interactions with the kinase hinge region (specifically the backbone of Met109).

  • The 1-(4-Fluorophenyl) Ring (Hydrophobic Anchor): This moiety projects into the Hydrophobic Pocket I (HPI) adjacent to the ATP-binding site, providing binding enthalpy and driving the initial affinity of the fragment.

  • The 4-Aminomethyl Group (The Synthetic Vector): The primary amine at the 4-position is the critical functional handle. While the base fragment exhibits moderate micromolar affinity, derivatizing this aminomethyl group (e.g., into ureas, amides, or sulfonamides) allows the molecule to extend past the gatekeeper residue into the allosteric DFG-out pocket, converting a weak Type I hinge-binder into a highly potent Type II kinase inhibitor.

Because this compound serves as a core fragment, evaluating its in vitro biological activity requires a highly sensitive, cascading assay architecture that measures cell-free biochemical affinity, binding kinetics, and live-cell target engagement.

Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, Cytokines) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38MAPK p38α MAPK (Target Enzyme) MKK->p38MAPK Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF-2) p38MAPK->Substrates ATP Hydrolysis Scaffold 1-Aryl-5-aminopyrazole Scaffold Scaffold->p38MAPK Competitive Inhibition Response Inflammatory Response (TNF-α, IL-6 Release) Substrates->Response

Fig 1. p38 MAPK signaling cascade and the targeted intervention point of the aminopyrazole scaffold.

In Vitro Biochemical Evaluation (Cell-Free)

To quantify the intrinsic inhibitory activity of the 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Choice: Standard fluorescence assays are highly susceptible to auto-fluorescence from aromatic small molecules. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a microsecond time delay before measuring emission, we completely eliminate background auto-fluorescence, ensuring that the micromolar signals typical of early-stage fragments are accurately captured[2][3].

Protocol 1: TR-FRET Kinase Activity Assay (p38α MAPK)

This protocol utilizes a sandwich immunoassay format to detect the phosphorylation of a downstream substrate (e.g., ATF-2).

  • Reagent Preparation: Prepare Kinase Assay Buffer (20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). The inclusion of Tween-20 prevents non-specific aggregation of the hydrophobic fluorophenyl fragment.

  • Compound Titration: Serially dilute the scaffold in DMSO, then transfer to a 384-well white microplate. Keep final DMSO concentration at ≤1% to prevent kinase denaturation.

  • Kinase Reaction: Add 3 nM recombinant human p38α MAPK and pre-incubate with the compound for 20 minutes at room temperature to allow the hinge-binding equilibrium to establish.

  • Initiation: Add 100 nM ATF-2/GST substrate and 100 µM ATP.

    • Critical Insight: Using 100 µM ATP (near physiological Km) rather than 1 µM ATP prevents the artificial inflation of the compound's potency, yielding an IC50​ that is translatable to cellular environments.

  • Detection: After 60 minutes, halt the reaction by adding EDTA (to chelate Mg²⁺). Add Eu-labeled anti-phospho-ATF-2 antibody (Donor) and APC-labeled anti-GST antibody (Acceptor).

  • Readout: Excite the plate at 320 nm. Measure emission at 615 nm (Eu) and 665 nm (APC) after a 50 µs delay. Calculate the 665/615 ratio to determine kinase activity.

Self-Validating System: Every plate must include a "No Kinase" well to establish the absolute background (0% activity) and a "Vehicle (DMSO)" well for maximum signal (100% activity). A reference inhibitor (e.g., SB203580) must be run in parallel. If the reference IC50​ deviates by >3-fold from historical norms, the plate data is discarded[2].

Cellular Target Engagement & Functional Assays

Biochemical affinity does not guarantee cellular efficacy. The 4-aminomethyl group is highly polar (a primary amine), which can restrict cell membrane permeability. To prove that the scaffold physically binds its target inside a living cell, we utilize the NanoBRET™ Target Engagement Assay [4][5].

Causality of Assay Choice: Traditional cellular assays rely on downstream phenotypic readouts (like cell death or cytokine release), which are susceptible to off-target effects. NanoBRET measures direct, physical binding of the compound to the kinase in the complex intracellular milieu, competing against millimolar concentrations of endogenous ATP[6].

Protocol 2: NanoBRET Intracellular Kinase Assay
  • Transfection & Seeding: Transfect HEK293 cells with a plasmid encoding a p38α-NanoLuc® luciferase fusion protein. Seed the cells into a 384-well tissue culture-treated plate and incubate overnight.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET™ Tracer (e.g., Tracer K-5) at its pre-determined EC50​ concentration.

  • Compound Incubation: Add the 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold (titrated from 100 µM to 10 nM). Incubate for 2 hours at 37°C. As the scaffold binds the p38α hinge region, it competitively displaces the fluorescent tracer, reducing the BRET signal.

  • Substrate & Inhibitor Addition: Add the NanoLuc® substrate and the Extracellular NanoLuc® Inhibitor.

  • Readout: Measure luminescence at 460 nm (Donor) and 610 nm (Acceptor). Calculate the BRET ratio (610/460).

Self-Validating System: The Extracellular NanoLuc® Inhibitor is non-permeable. It strictly quenches luminescence from dead or lysed cells. If the raw 460 nm signal drops by >20% in the vehicle control wells upon addition of the inhibitor, the cell batch is compromised (low viability), and the assay must be aborted to prevent false-positive target engagement signals[6].

Workflow Step1 Biochemical Assay TR-FRET IC50 (Cell-Free Affinity) Step2 Binding Kinetics SPR (Residence Time) Step1->Step2 Step3 Target Engagement NanoBRET (Live Cell Binding) Step2->Step3 Step4 Phenotypic Assay Cytokine Release (Functional Efficacy) Step3->Step4

Fig 2. Sequential in vitro screening workflow from cell-free biochemical affinity to cell efficacy.

Quantitative Data Presentation

The table below illustrates the typical in vitro biological profile of the base 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine fragment compared to a hypothetical optimized lead compound (where the 4-aminomethyl group has been elaborated into a bulky urea to access the DFG-out pocket).

This data highlights the fundamental principle of this scaffold: the base fragment establishes the initial hinge-binding geometry, but requires synthetic elaboration of the 4-aminomethyl vector to overcome intracellular ATP competition and achieve functional cellular efficacy.

CompoundTR-FRET IC50​ (µM)SPR Kd​ (µM)NanoBRET IC50​ (µM)THP-1 TNF-α IC50​ (µM)
4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine 12.515.0>50>50
Optimized Type II Derivative (Urea-linked) 0.0080.0120.0450.080

Note: The base fragment shows moderate biochemical affinity but fails to show cellular potency (>50 µM) due to its inability to outcompete millimolar intracellular ATP. The elaborated derivative utilizes the 4-aminomethyl vector to achieve nanomolar potency across all assays.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a key building block in medicinal chemistry and drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a key building block in medicinal chemistry and drug discovery. The described synthetic route is a robust two-step process commencing with the regioselective cyclocondensation of 4-fluorophenylhydrazine with (ethoxymethylene)malononitrile to yield the key intermediate, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. Subsequent selective reduction of the nitrile functionality affords the target diamine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, purification techniques, and safety considerations.

Introduction

Substituted aminopyrazoles are privileged scaffolds in modern pharmacology due to their diverse biological activities.[1] The title compound, 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, incorporates multiple functional groups that are crucial for creating diverse molecular libraries. The 5-amino group and the 4-aminomethyl side-chain offer two distinct points for derivatization, making this molecule a versatile synthon for constructing complex heterocyclic systems. This protocol outlines a reliable and scalable synthesis designed to provide high-purity material suitable for downstream applications.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: Cyclocondensation to form the pyrazole core and install the nitrile group.

  • Step 2: Selective Nitrile Reduction to furnish the final aminomethyl product.

Synthetic_Pathway B (Ethoxymethylene)malononitrile C 5-Amino-1-(4-fluorophenyl)-1H- pyrazole-4-carbonitrile B->C Et3N, EtOH Reflux D 4-(Aminomethyl)-1-(4-fluorophenyl)-1H- pyrazol-5-amine C->D Raney® Ni, KBH4 EtOH, RT A A A->C Et3N, EtOH Reflux

Caption: Two-step synthesis of the target compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis, purification, and characterization of the intermediate and final products.

Part 1: Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

This procedure is adapted from the highly regioselective synthesis described by Plem et al.[2] The reaction involves a Michael-type addition of the hydrazine to (ethoxymethylene)malononitrile, followed by intramolecular cyclization and elimination of ethanol.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
4-Fluorophenylhydrazine Hydrochloride162.6010.01.63 g
Triethylamine (Et₃N)101.1910.01.39 mL (1.01 g)
(Ethoxymethylene)malononitrile122.1210.01.22 g
Absolute Ethanol46.07-20 mL
Ethyl Acetate88.11-For work-up/column
Hexane86.18-For column
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Step-by-Step Protocol:

  • Neutralization of Hydrazine Salt: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (1.63 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (1.39 mL, 10.0 mmol) dropwise to the stirred suspension. The hydrochloride salt will react to form the free hydrazine base. Stir at 0 °C for 15 minutes.

  • Addition of Malononitrile Derivative: To the same flask, add (ethoxymethylene)malononitrile (1.22 g, 10.0 mmol) portion-wise over 5 minutes.

  • Reaction Reflux: Attach a reflux condenser to the flask and bring the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) to remove triethylamine hydrochloride and other water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (starting from 7:1, gradually increasing to 5:1) to isolate the pure product.[2]

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under vacuum. The expected yield is approximately 47%.[2]

    • Melting Point: 178.5–179.8 °C.[2]

    • ¹H NMR (CDCl₃, 300 MHz): δ 7.63 (s, 1H, pyrazole-H), 7.51–7.47 (m, 2H, Ar-H), 7.26–7.19 (m, 2H, Ar-H), 4.61 (s, br, 2H, NH₂).[2]

    • ¹³C NMR (CDCl₃, 75 MHz): δ 164.0, 160.7, 149.8, 141.3, 132.9, 126.5, 126.4, 117.1, 116.8, 113.8, 76.1.[2]

    • MS (m/z): Calculated 202.06; found 203.0 [M+H]⁺.[2]

Part 2: Synthesis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

This step involves the selective reduction of the aromatic nitrile to a primary amine. Catalytic hydrogenation with Raney® Nickel is employed as it is effective for nitrile reduction and generally avoids the reduction of the aromatic ring.[3][4] The addition of potassium borohydride (KBH₄) creates a mild and highly efficient system for this transformation.[5]

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile202.195.01.01 g
Raney® Nickel (50% slurry in water)~58.69 (Ni)~5.0~0.6 g (moist)
Potassium Borohydride (KBH₄)53.9420.01.08 g
Dry Ethanol46.07-25 mL
Ethyl Acetate88.11-For work-up
Deionized Water18.02-For work-up

Safety Precaution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry or under solvent at all times. It is also a hydrogenation catalyst and should be handled in a well-ventilated fume hood away from ignition sources.

Step-by-Step Protocol:

  • Catalyst and Reagent Setup: In a 100 mL round-bottom flask, carefully add Raney® Nickel slurry (~0.6 g, ~5.0 mmol, moist weight). Wash the catalyst by decanting the water and replacing it with dry ethanol (3 x 10 mL).

  • Add dry ethanol (25 mL) to the washed Raney® Nickel.

  • To this suspension, add potassium borohydride (1.08 g, 20.0 mmol) in portions to control the initial effervescence.

  • Substrate Addition: Add the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1.01 g, 5.0 mmol) to the stirred suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH), staining with ninhydrin to visualize the appearance of the primary amine product. The reaction is typically complete within 2-4 hours.[5]

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the Celite® pad with the catalyst to dry out. Wash the filter cake thoroughly with ethanol (3 x 15 mL).

  • Work-up: Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Purification and Characterization of Final Product

The crude product, a diamine, is typically a polar, viscous oil or a low-melting solid. Purification is best achieved via column chromatography on silica gel.[6]

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system, such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions.

    • Monitor the fractions by TLC, visualizing with UV light and a ninhydrin stain.

    • Combine fractions containing the pure product and remove the solvent under reduced pressure to yield the purified product.

  • Expected Characterization Data:

    • Appearance: Off-white solid or pale yellow oil.

    • ¹H NMR: Expect disappearance of the pyrazole-H singlet around δ 7.6 and the appearance of a new singlet or multiplet for the -CH₂-NH₂ protons, likely between δ 3.5-4.5. The NH₂ protons will appear as broad singlets.

    • IR Spectroscopy: Expect the disappearance of the nitrile (C≡N) stretch (around 2220 cm⁻¹) and the appearance of N-H stretching bands for the primary amines (around 3300-3500 cm⁻¹).

    • MS (ESI+): Expected m/z for [M+H]⁺ = 207.11.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nitrile Reduction s1_1 Neutralize Hydrazine (Et3N, 0°C) s1_2 Add Malononitrile Derivative s1_1->s1_2 s1_3 Reflux 4h s1_2->s1_3 s1_4 Aqueous Work-up (EtOAc/H2O) s1_3->s1_4 s1_5 Column Chromatography s1_4->s1_5 s2_2 Add Intermediate s1_5->s2_2 Purified Intermediate s2_1 Prepare Catalyst (Raney Ni, KBH4, EtOH) s2_1->s2_2 s2_3 Stir at RT (2-4h) s2_2->s2_3 s2_4 Filter Catalyst (Celite) s2_3->s2_4 s2_5 Aqueous Work-up s2_4->s2_5 s2_6 Column Chromatography s2_5->s2_6 Final Product Final Product s2_6->Final Product

Caption: Overall experimental workflow.

References

  • Wang, B., et al. (2005). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC. [Link]

  • Horn, M., et al. (2024). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry. [Link]

  • Scribd. Nitrile Hydrogenation with Raney Nickel. [Link]

  • Wikipedia. Raney nickel. [Link]

  • ResearchGate. (2026). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Toche, R. B. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 124-136. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-173. [Link]

Sources

Application

NMR spectroscopy characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

An Application Guide to the Complete NMR Spectroscopic Characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine Authored by: A Senior Application Scientist Abstract This comprehensive application note pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Complete NMR Spectroscopic Characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the complete NMR (Nuclear Magnetic Resonance) spectroscopic characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. This guide moves beyond a simple listing of procedural steps to offer an in-depth rationale for experimental choices, ensuring robust and reproducible structural elucidation. We will cover sample preparation, acquisition of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a detailed guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to perform unambiguous characterization of complex small molecules.

Introduction: The Structural Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[1] The title compound, 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, incorporates several key pharmacophoric features: a 1-aryl-pyrazole core, a primary amine, and a fluorinated phenyl ring. The fluorine atom, in particular, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making its precise location and electronic environment critical to understand.[2][3]

Unambiguous structural confirmation is paramount for advancing such compounds in a drug development pipeline. NMR spectroscopy stands as the definitive technique for this purpose, providing atom-level connectivity and environmental information. This guide establishes a self-validating workflow for acquiring and interpreting a full suite of NMR data to ensure the compound's identity and purity.

Foundational Principles & Experimental Rationale

A multi-dimensional NMR approach is essential for a molecule of this complexity. While ¹H NMR provides an initial fingerprint, signal overlap and complex coupling patterns necessitate a suite of experiments.

  • ¹H NMR : Provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • ¹⁹F NMR : Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, this experiment is crucial for confirming the presence and electronic environment of the fluorine substituent.[2][4]

  • ¹³C NMR : Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, it is significantly less sensitive than ¹H NMR.[5]

  • 2D COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically over 2-3 bonds), allowing for the tracing of proton spin systems within the molecule.[6][7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to (one-bond JCH coupling). This is a highly sensitive experiment that definitively links proton signals to their corresponding carbon atoms.[6][8]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for elucidating the carbon skeleton. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), enabling the connection of different spin systems and the assignment of quaternary (non-protonated) carbons.[9][10][11]

The combination of these experiments provides a network of connectivity information that allows for the confident and complete assignment of every proton and carbon in the molecule.

Detailed Experimental Protocols

Sample Preparation: The Key to High-Quality Spectra

The quality of the final NMR spectrum is critically dependent on proper sample preparation. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[12]

Protocol 1: NMR Sample Preparation

  • Material Weighing : For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the compound for ¹H and 2D NMR experiments. For a high-quality ¹³C spectrum in a reasonable time, a higher concentration of 20-50 mg is recommended.[13][14]

  • Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent first choice for this molecule.

    • Rationale : The primary amine and aminomethyl groups are polar and often exhibit good solubility in DMSO. Critically, the N-H protons are less likely to undergo rapid exchange with the solvent compared to protic solvents like D₂O or CD₃OD, allowing for their direct observation in the ¹H spectrum.

  • Dissolution : In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆.[13][15] Gentle vortexing or warming may be used to aid dissolution.

  • Filtration & Transfer : To remove any solid particulates that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Capping & Labeling : Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following protocols are based on a standard 500 MHz NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and sample concentration.

Protocol 2: 1D NMR Spectra Acquisition

  • Instrument Setup : Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR :

    • Acquire a standard ¹H spectrum.

    • Typical Spectral Width (SW): -2 to 12 ppm.

    • Number of Scans (NS): 8-16.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Spectral Width (SW): 0 to 180 ppm.

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.

  • ¹⁹F NMR :

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical Spectral Width (SW): -100 to -130 ppm (for fluorobenzenes).

    • Reference using an external standard or by using the spectrometer's unified reference scale.

Protocol 3: 2D NMR Spectra Acquisition

Always acquire a ¹H spectrum first to determine the correct spectral width (SW) and transmitter frequency offset (o1p) for the proton dimension in all 2D experiments.[16]

  • ¹H-¹H COSY :

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral width in both dimensions (F1 and F2) to match the ¹H spectrum.

    • Acquire with 2-4 scans per increment and 256-512 increments in the F1 dimension.

  • ¹H-¹³C HSQC :

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems for multiplicity editing).

    • F2 (¹H) Dimension : Use the SW and o1p from the ¹H spectrum.

    • F1 (¹³C) Dimension : Set SW to cover the expected carbon range (e.g., 10-160 ppm).

    • Acquire with 4-8 scans per increment and 256 increments in F1.

  • ¹H-¹³C HMBC :

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the F2 (¹H) and F1 (¹³C) dimensions as for the HSQC, but ensure the carbon width is sufficient to include quaternary carbons (e.g., 0-180 ppm).

    • Rationale : The long-range coupling constant (J) is typically optimized for ~8 Hz, which is a good compromise for observing both 2-bond and 3-bond correlations.[17]

    • Acquire with 8-32 scans per increment and 256-512 increments in F1.

Data Interpretation and Structural Assignment

The following section outlines the expected spectral features and provides a guide for assigning the signals to the molecular structure.

Figure 1: Key COSY and HMBC correlations for structural assignment.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the title compound in DMSO-d₆. These values are estimated based on typical ranges for similar chemical moieties.[18][19][20][21]

Atom No.TypeMultiplicityPredicted δ (ppm)Expected J (Hz) and CorrelationsRationale & Key Correlations
H3¹Hs7.5 - 7.8Singlet on the pyrazole ring. HMBC to C4, C5 .
H2'/H6'¹Hdd or t7.4 - 7.6³JHH ≈ 8-9, ⁴JHF ≈ 5-6Protons ortho to N1. COSY with H3'/H5' . HMBC to C4', C1' .
H3'/H5'¹Ht7.2 - 7.4³JHH ≈ 8-9, ³JHF ≈ 8-9Protons meta to N1. COSY with H2'/H6' .
NH₂ (5)¹Hbr s5.0 - 5.5Broad singlet, exchangeable with D₂O.
CH₂ (6)¹Hs or d3.5 - 3.8²JHN if coupling to NH₂Methylene protons. HMBC to C3, C4, C5 .
NH₂ (6)¹Hbr s1.5 - 2.5Broad singlet, exchangeable with D₂O.
C5¹³Cs148 - 152Quaternary carbon bearing an amino group.
C3¹³Cd138 - 142Protonated pyrazole carbon. HSQC with H3 .
C4¹³Cs105 - 110Quaternary carbon, shifted upfield by two amino groups.
C4'¹³Cd (¹JCF)160 - 164¹JCF ≈ 240-250Carbon directly attached to fluorine.
C1'¹³Cs135 - 138Quaternary carbon of the phenyl ring.
C2'/C6'¹³Cd (²JCF)128 - 132²JCF ≈ 8-9Carbons ortho to fluorine. HSQC with H2'/H6' .
C3'/C5'¹³Cd (³JCF)115 - 118³JCF ≈ 21-22Carbons meta to fluorine. HSQC with H3'/H5' .
C6 (CH₂)¹³Ct35 - 40Methylene carbon. HSQC with CH₂ protons .
F¹⁹Ftt-110 to -118³JFH ≈ 8-9, ⁴JFH ≈ 5-6Triplet of triplets due to coupling with H3'/H5' and H2'/H6'.
Step-by-Step Assignment Strategy

Figure 2: Logical workflow for NMR-based structural elucidation.

  • Analyze the ¹H Spectrum : Identify the aromatic region (7.2-7.8 ppm), noting the complex multiplets of the fluorophenyl group and the singlet for H3. Identify the broad amine singlets and the sharp singlet/doublet for the CH₂ group.

  • Assign the Phenyl Ring : Use the COSY spectrum to confirm the coupling between the H2'/H6' and H3'/H5' protons. Use the ¹⁹F spectrum to confirm the fluorine environment. The characteristic splitting pattern in both the ¹H and ¹⁹F spectra is strong evidence for the 1,4-disubstitution pattern.

  • Use HSQC to Link Protons and Carbons : Create definitive H-C one-bond pairs (e.g., H3 to C3, the methylene protons to C6, and the phenyl protons to their respective carbons).

  • Use HMBC to Build the Skeleton : This is the most critical step.

    • Look for correlations from the sharp CH₂ singlet (H at C6). You should see correlations to C4, C5, and C3, which unambiguously places the aminomethyl group at the C4 position of the pyrazole ring.

    • Look for correlations from the pyrazole H3 proton. This should correlate to C4 and C5, confirming the ring structure.

    • Look for correlations from the phenyl protons H2'/H6'. These should correlate to the quaternary carbon C1' and across the N-C bond to C5 of the pyrazole ring, confirming the connection point.

  • Final Check : Ensure all protons and carbons are assigned. The number of signals in the ¹³C spectrum should match the number of unique carbons in the proposed structure.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine can be achieved with high confidence. The workflow presented here, from meticulous sample preparation to the logical interpretation of multi-dimensional correlation data, represents a robust methodology for the characterization of novel chemical entities in a research and development setting. The HMBC experiment is particularly indispensable, providing the long-range connectivity information required to piece together the molecular puzzle.

References

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. [Link]

  • Furrer, J. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications. [https://pubs.rsc.org/en/content/articlelanding/2010/cc/c0cc02 IMPACT-HMBC]([Link] IMPACT-HMBC)

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Gary E. Martin, et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

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  • Nichols, D. I. (1966). High-resolution fluorine-19 nuclear magnetic resonance spectroscopy. Studies of some Group V fluorophenyl derivatives. Journal of the Chemical Society A. [Link]

  • Semantic Scholar. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N2]pyrazole derivatives. [Link]

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  • ResearchGate. (2022). Structure elucidation of homodimericin B (11) using i-HMBC...[Link]

  • University of Florida, AMRIS Facility. (2025). MRRC Structure Elucidation Notes. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. [Link]

  • OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D ¹H-¹³C HMBC NMR. [Link]

  • Columbia University, Chemistry Department. Sample Preparation and Time Required - 1D NMR. [Link]

  • University of Missouri-St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Begtrup, M., et al. (1991). ¹³C NMR of pyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2011). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • Gerig, J. T. Fluorine NMR. [Link]

  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for ¹⁹F NMR structure analysis of membrane-associated peptides. ChemBioChem. [Link]

  • Lee, J., et al. (2020). Direct Chiral ¹⁹F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]

  • Habib, E. E., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]

  • Elguero, J., et al. (2016). ¹³C NMR of indazoles. ResearchGate. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Rutgers University. Complex NMR experiments: 2D, selective, etc.[Link]

  • Sharma, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • ResearchGate. (2025). COSY- und HSQC-NMR-Spektroskopie: Zum Stand der Routine-2D-Methoden. [Link]

  • Scientific Research Publishing. (2016). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • Ragavan, R. V., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E. [Link]

  • Miles, W. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [Link]

  • Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2...[Link]

Sources

Method

HPLC method development for 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine analysis

Application Note: RP-HPLC Method Development and Validation for 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers. Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: RP-HPLC Method Development and Validation for 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers.

Introduction & Scientific Rationale

Pyrazole derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel chemotherapeutics[1][2]. The compound 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine presents a unique analytical challenge due to its complex stereoelectronic profile.

To develop a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, we must analyze the molecule's structural components and understand the causality behind its chromatographic behavior:

  • Dual Amine Functionality: The molecule contains a weakly basic aromatic amine at the 5-position of the pyrazole ring (pKa ~2–4) and a strongly basic primary aliphatic amine at the 4-aminomethyl position (pKa ~9.5).

  • Silanol Interactions: At neutral pH, the strongly basic aminomethyl group will be positively charged. If analyzed on standard silica-based columns, this cation will undergo severe secondary ion-exchange interactions with residual, unreacted silanols ( −SiO− ) on the stationary phase. This manifests as severe peak tailing, poor resolution, and variable retention times[3][4].

  • The Ion-Pairing Solution: To mitigate this, the mobile phase must be highly acidic. By utilizing 0.1% Trifluoroacetic acid (TFA), we lower the pH to ~2.0, fully protonating both amines. Simultaneously, the trifluoroacetate anion ( CF3​COO− ) acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated analyte, effectively drawing it into the stationary phase to ensure adequate retention while masking silanol interactions[3][5].

  • Lipophilicity: The 1-(4-fluorophenyl) moiety provides significant hydrophobicity, ensuring that the ion-paired complex retains well on a C18 column under isocratic conditions.

MethodLogic A Target Analyte: 4-(Aminomethyl)-1-(4-fluorophenyl) -1H-pyrazol-5-amine B Structural Analysis: Strong Aliphatic Amine (pKa ~9.5) Weak Pyrazole Amine A->B C Chromatographic Risk: Severe Peak Tailing via Secondary Silanol Interactions B->C D Mobile Phase Strategy: Low pH (0.1% TFA) to fully protonate amines & act as ion-pairing agent C->D E Stationary Phase Strategy: Base-deactivated (End-capped) C18 Column C->E F Optimized RP-HPLC Method D->F E->F

Fig 1. Decision tree for mitigating silanol interactions in basic pyrazole chromatography.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . The method incorporates a mandatory System Suitability Test (SST) that must pass before any sample data is accepted[3][6].

Reagents and Materials
  • Analyte: 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

  • Column: Agilent Eclipse Plus C18 or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm). Note: An end-capped or hybrid-silica column is strictly required to prevent peak tailing[4].

Optimized HPLC Chromatographic Conditions
ParameterOptimized ConditionRationale
Column End-capped C18 (150 mm × 4.6 mm, 5 µm)Prevents secondary interactions with basic amines.
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to ~2.0; provides ion-pairing.
Mobile Phase B Acetonitrile (ACN)Organic modifier for efficient elution.
Elution Mode Isocratic (75% A : 25% B)Ensures consistent baseline and reproducible retention.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °C ± 2 °CReduces mobile phase viscosity and stabilizes backpressure.
Injection Vol. 10 µLBalances sensitivity with prevention of column overload.
Detection (UV) 254 nm (Primary), 230 nm (Secondary)Captures the π→π∗ transitions of the fluorophenyl and pyrazole rings.
Step-by-Step Execution Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and sonicate for 10 minutes to degas[3].

  • Filter through a 0.22 µm nylon membrane.

  • Prepare Mobile Phase B by filtering HPLC-grade ACN through a 0.22 µm PTFE membrane.

Step 2: Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Methanol. Sonicate until fully dissolved.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the Stock Solution into a 10 mL volumetric flask using the mobile phase (75:25 Water:ACN) as the diluent. Crucial: Using the mobile phase as the diluent prevents solvent-mismatch peak distortion at the solvent front[6].

Step 3: System Equilibration & Self-Validation (SST)

  • Purge the HPLC pumps and autosampler lines to remove air bubbles.

  • Equilibrate the column with the isocratic mobile phase for at least 10 column volumes (approx. 15–20 minutes) until a stable baseline is achieved.

  • Self-Validation Checkpoint: Inject the Working Standard (50 µg/mL) five consecutive times. Calculate the tailing factor ( Tf​ ), theoretical plates ( N ), and peak area Relative Standard Deviation (%RSD). Proceed to Step 4 only if the system passes the criteria outlined in Section 3[3][4].

Step 4: Sample Analysis

  • Inject blank diluent to confirm the absence of ghost peaks.

  • Inject prepared sample solutions.

  • Integrate the peak corresponding to 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine (expected retention time ~5.5 - 7.0 minutes, depending on exact dead volume).

Workflow S1 Sample Prep (Standard in Diluent) S2 System Eq. (10 Column Vols) S1->S2 S3 SST Injection (Self-Validation) S2->S3 S4 Isocratic Elution (75% A : 25% B) S3->S4 S5 UV Detection (254 nm) S4->S5 S6 Data Analysis (Integration) S5->S6

Fig 2. Step-by-step experimental workflow for the RP-HPLC analysis of the pyrazole derivative.

Method Validation Framework (ICH Q2 Guidelines)

To ensure the method is reliable for routine quality control or pharmacokinetic profiling, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[4][6]. Below is the consolidated framework of acceptance criteria that this method is designed to meet.

Validation ParameterExperimental DesignAcceptance Criteria
System Suitability (SST) 5 replicate injections of 50 µg/mL standard Tf​≤1.5 ; N≥2000 ; Area RSD ≤2.0%
Specificity Inject blank, standard, and spiked sample matrixNo interfering peaks at the analyte's retention time.
Linearity 5 concentration levels (e.g., 10 to 100 µg/mL)Correlation coefficient ( R2 ) ≥0.999
Accuracy (Recovery) Spike known amounts at 50%, 100%, 150% levelsMean recovery between 98.0% and 102.0%
Method Precision 6 independent preparations of the 100% test samplePeak Area RSD ≤2.0%
LOD & LOQ Signal-to-Noise (S/N) evaluation of dilute samplesLOD: S/N ≥3:1 ; LOQ: S/N ≥10:1
Solution Stability Re-inject standard/sample after 24h at room temp ≤2.0% deviation from initial peak area[6]

References

  • ResearchGate. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Researcher.life. "A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Hydrazine Carbothioamide." Researcher.life Analytical Methods. Available at: [Link]

  • PharmTech. "HPLC Method Development and Validation for Pharmaceutical Analysis." Pharmaceutical Technology. Available at: [Link]

  • MDPI. "An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents." Molecules. Available at:[Link]

  • PubMed / NIH. "Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines." National Institutes of Health. Available at:[Link]

Sources

Application

Application Note & Scale-Up Protocol: Synthesis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Abstract: This document provides a comprehensive guide for the synthesis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block. We present a robust two-step synthetic strategy,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block. We present a robust two-step synthetic strategy, beginning with the highly regioselective synthesis of the 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole intermediate, followed by its reduction to the target aminomethyl compound. This guide offers detailed laboratory-scale protocols and addresses critical considerations for process scale-up, including thermal management, purification strategies, and safety. The methodologies are designed for researchers in pharmaceutical and agrochemical development, providing both practical instruction and the underlying chemical principles to ensure a successful and scalable synthesis.

Introduction and Strategic Overview

Substituted pyrazoles are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2] The target molecule, 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, incorporates key pharmacophoric features: a primary amine for salt formation and hydrogen bonding, and a fluorophenyl group which can enhance metabolic stability and binding affinity.[3] Its synthesis is of significant interest for the development of novel therapeutic agents.[4]

The synthetic approach detailed herein is a two-step process designed for efficiency, regioselectivity, and scalability.

Synthetic Strategy:

  • Step 1: Pyrazole Ring Formation. A condensation reaction between (ethoxymethylene)malononitrile and 4-fluorophenylhydrazine to regioselectively form the key intermediate, 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole. This is a variation of the classic Knorr pyrazole synthesis, which is a versatile and widely applied method for preparing pyrazole derivatives from hydrazines and 1,3-dielectrophilic agents.[1][5]

  • Step 2: Nitrile Group Reduction. Conversion of the 4-cyano group to a 4-(aminomethyl) group via catalytic hydrogenation. This method is chosen over metal hydride reagents for its superior safety profile, easier work-up, and environmental considerations, which are critical for large-scale production.[6]

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Step 1: Pyrazole Formation cluster_2 Step 2: Reduction 4-Fluorophenylhydrazine_HCl 4-Fluorophenylhydrazine HCl Intermediate 5-Amino-4-cyano-1- (4-fluorophenyl)-1H-pyrazole 4-Fluorophenylhydrazine_HCl->Intermediate EtOH, Et3N Reflux EMM (Ethoxymethylene)malononitrile EMM->Intermediate Final_Product 4-(Aminomethyl)-1-(4-fluorophenyl) -1H-pyrazol-5-amine Intermediate->Final_Product H2, Catalyst (e.g., Raney Ni) EtOH/NH3

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 5-Amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole (Intermediate)

This step involves the reaction of a substituted hydrazine with (ethoxymethylene)malononitrile (EMM), which proceeds via an initial Michael-type addition followed by intramolecular cyclization and elimination of ethanol to yield the stable 5-aminopyrazole regioisomer exclusively.[5]

Laboratory-Scale Protocol (10g Scale)

Materials & Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • 4-Fluorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile (EMM)

  • Triethylamine (Et₃N)

  • Absolute Ethanol (EtOH)

  • Standard heating mantle and laboratory glassware.

Protocol:

  • To the 500 mL flask, add 4-fluorophenylhydrazine hydrochloride (11.42 g, 70.2 mmol, 1.0 eq).

  • Add absolute ethanol (200 mL) and begin stirring to form a slurry.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add triethylamine (7.10 g, 9.8 mL, 70.2 mmol, 1.0 eq) dropwise to neutralize the hydrochloride salt, forming the free base in situ. Stir for 15 minutes at 0-5 °C.[5]

  • To this mixture, add (ethoxymethylene)malononitrile (8.57 g, 70.2 mmol, 1.0 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C).

  • Maintain reflux for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight. The product is typically obtained as a pale yellow or off-white solid.

Quantitative Data (Lab-Scale)
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Fluorophenylhydrazine HCl162.6011.4270.21.0
(Ethoxymethylene)malononitrile122.128.5770.21.0
Triethylamine101.197.1070.21.0
Ethanol-200 mL--
Product (Expected) 218.20 ~13.0 ~59.7 ~85% Yield
Scale-Up Considerations & Protocol Adjustments

Transitioning from bench to pilot scale introduces challenges related to heat and mass transfer.[7][8] Inefficient management can lead to decreased yield, impurity formation, and safety hazards.[9]

Key Adjustments for Scale-Up (1 kg Scale):

  • Reactor: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control.

  • Reagent Addition: The neutralization and EMM addition steps can be exothermic. For large-scale synthesis, add the triethylamine and EMM via a dosing pump at a controlled rate to maintain the internal temperature below 25 °C before heating to reflux.

  • Mixing: Ensure adequate agitation to maintain a homogeneous slurry and prevent localized hot spots. The impeller design and stirring speed should be optimized for solid-liquid mixtures.[7]

  • Purification: While lab-scale material can be purified by column chromatography if needed, this is not practical at scale.[10] Recrystallization is the preferred method. A solvent screen may be necessary to find the optimal system for yield and purity. Slurry washing the crude solid with a suitable solvent (e.g., isopropanol/water mixture) can also be an effective and scalable purification technique.[7]

  • Isolation: Use a centrifuge or a Nutsche filter-dryer for efficient solid-liquid separation and initial drying of the product at a large scale.

Scale_Up_Logic Start Initiate Scale-Up CheckYield Yield Decreased? Start->CheckYield CheckPurity Purity Issue? CheckYield->CheckPurity No OptimizeMixing Optimize Agitation (RPM, Impeller) CheckYield->OptimizeMixing Yes OptimizeRecryst Screen Recrystallization Solvents / Conditions CheckPurity->OptimizeRecryst Yes Success Process Successful CheckPurity->Success No ControlTemp Improve Heat Transfer (Jacketed Reactor, Controlled Addition) OptimizeMixing->ControlTemp ControlTemp->CheckYield Re-evaluate SlurryWash Implement Slurry Wash Protocol OptimizeRecryst->SlurryWash SlurryWash->CheckPurity Re-evaluate

Caption: Decision tree for troubleshooting nitrile synthesis scale-up.

Part II: Reduction of Nitrile to 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

The reduction of the nitrile to a primary amine is the final and critical step. Catalytic hydrogenation using Raney Nickel is a common and effective industrial method for this transformation. The reaction is typically performed in an ethanolic ammonia solution to minimize the formation of secondary amine byproducts.

Laboratory-Scale Protocol (5g Scale)

Materials & Equipment:

  • Parr hydrogenator or similar autoclave system capable of handling >50 psi of hydrogen pressure.

  • Glass liner for the reactor.

  • Raney Nickel (50% slurry in water), catalyst.

  • 5-Amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole (Intermediate)

  • Ethanol (EtOH)

  • Ammonium Hydroxide (7N solution in Methanol or similar)

  • Celite® or a similar filter aid.

!! SAFETY FIRST !! Raney Nickel is pyrophoric when dry and must be handled with extreme care under a wet or inert atmosphere. Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood by trained personnel.

Protocol:

  • In the glass liner, suspend the nitrile intermediate (5.0 g, 22.9 mmol) in ethanol (100 mL).

  • Add a 7N solution of ammonia in methanol (10 mL). This helps to suppress the formation of secondary amine impurities.

  • Carefully add Raney Nickel (approx. 0.5 g, ~10 wt% loading, as a 50% slurry) to the reaction mixture. Important: Wash the catalyst with ethanol several times to replace the water before adding it to the reaction. Never allow the catalyst to dry.

  • Seal the autoclave according to the manufacturer's instructions.

  • Purge the system with nitrogen gas (3 times) and then with hydrogen gas (3 times).

  • Pressurize the reactor with hydrogen to 50-100 psi.

  • Begin stirring and heat the reaction to 40-50 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours. Progress can also be checked by HPLC analysis of a carefully vented and sampled aliquot.

  • Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with nitrogen.

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Under a stream of nitrogen, carefully filter the reaction mixture through the Celite® pad to remove the Raney Nickel catalyst. Keep the filter cake wet with ethanol or water at all times to prevent ignition.

  • Wash the filter cake with additional ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, typically as an oil or waxy solid.

  • The product can be further purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).[10]

Quantitative Data (Lab-Scale)
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
Nitrile Intermediate218.205.022.91.0
Raney Nickel (50% slurry)-~1.0 gCatalytic-
Ethanol-100 mL--
7N NH₃ in MeOH-10 mL--
Product (Expected) 222.25 ~4.5 ~20.2 ~88% Yield
Scale-Up Considerations & Protocol Adjustments

Scaling up catalytic hydrogenations requires specialized equipment and stringent safety protocols.

  • Hydrogenation Reactor: A high-pressure, temperature-controlled industrial autoclave is mandatory.

  • Catalyst Handling: At scale, catalyst is often charged as a slurry through dedicated ports. Filtration is performed using enclosed filter presses (e.g., Sparkler filters) to minimize operator exposure and the risk of fire. The spent catalyst must be passivated and disposed of according to safety regulations.

  • Heat Management: The reduction of nitriles is exothermic. The reactor's cooling system must be adequate to dissipate the heat of reaction and maintain the target temperature.

  • Process Monitoring: In-process control via HPLC is essential to confirm the complete conversion of the nitrile, as the starting material and product may be difficult to separate in downstream purification.

  • Product Isolation & Purification: Direct crystallization of the free base can be challenging. A common industrial practice is to form a salt, such as the hydrochloride or sulfate, by adding the corresponding acid to a solution of the crude amine. The resulting salt often has better crystallinity and is easier to handle and purify on a large scale.[10]

Characterization & Quality Control

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.[10]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The described two-step synthesis provides a reliable and scalable route to 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine. The initial pyrazole formation is high-yielding and highly regioselective. The subsequent catalytic hydrogenation offers a safe and efficient method for the final reduction. By carefully considering the principles of heat transfer, mixing, and purification strategies outlined in this guide, researchers and process chemists can successfully transition this synthesis from the laboratory bench to pilot-plant scale, enabling the production of this valuable building block for further research and development.

References

  • Benchchem. Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • Benchchem. Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide.
  • Benchchem. Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ResearchGate. Large‐scale synthesis of 1H‐pyrazole.
  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • SciSpace. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl).
  • Organic Syntheses. 3(5)-aminopyrazole.
  • ACS Publications. Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir.
  • RTI International. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines.
  • ResearchGate. ChemInform Abstract: Progress of the Synthesis of Condensed Pyrazole Derivatives (from 2010 to mid-2013).
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Chemistry LibreTexts. 20.5: Synthesis of Primary Amines.
  • PubMed. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.
  • PMC. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • ACS Publications. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | The Journal of Organic Chemistry.
  • ACS Publications. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters.
  • Chem-Impex. 5-Amino-4-cyano-1-(4-fluorophenyl)pyrazole.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Google Patents. WO2017060787A1 - Process for preparation of aminopyrazole.
  • Der Pharma Chemica. synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanocatalyst.pdf.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • IntechOpen. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.
  • SCIRP. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
  • JoVE. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.
  • ResearchGate. Studies with Enaminals. New Efficient Synthetic Route to Functionally Substituted Pyridines, Pyrazoles, and Pyrimidines | Request PDF.
  • Bentham Science Publishers. Studies with Enaminals. New Efficient Synthetic Route to Functionally Substituted Pyridines, Pyrazoles, and Pyrimidines.
  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Google Patents. US3658838A - Process for the preparation of 1 5-disubstituted-4-cyano-pyrazoles.
  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • PubMed. An Overview of Synthetic Routes of Pharmaceutically Important Pyranopyrazoles.
  • ResearchGate. Scheme 5. Synthetic routes for compounds 11 via reaction of compounds 1 with hydrazine hydrate in boiling butanol.

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Method

Application Notes and Protocols for the Incorporation of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine into Heterocyclic Scaffolds

Introduction: A Versatile Scaffold for Medicinal Chemistry The 5-aminopyrazole framework is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive heterocyclic compounds.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

The 5-aminopyrazole framework is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive heterocyclic compounds.[1][2] Its unique arrangement of nitrogen atoms allows for the construction of fused ring systems that are isosteric to purines, leading to a wide range of pharmacological activities, including kinase inhibition and anti-inflammatory effects.[3][4] This guide focuses on a particularly valuable, yet underexplored derivative: 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine . The introduction of an aminomethyl group at the C4 position offers a new vector for chemical space exploration and potential for novel biological interactions. The 1-(4-fluorophenyl) substituent is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity through favorable interactions with target proteins.[5][6]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and subsequent utilization of this key intermediate in the construction of medicinally relevant heterocyclic scaffolds, specifically pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.

Synthesis of the Core Intermediate: A Two-Step Approach

The synthesis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine is efficiently achieved through a two-step sequence starting from the readily available 1-(4-fluorophenyl)-1H-pyrazol-5-amine. This process involves an initial formylation at the C4 position via the Vilsmeier-Haack reaction, followed by a reductive amination to furnish the target primary amine.

Synthesis_of_Starting_Material start 1-(4-fluorophenyl)-1H-pyrazol-5-amine step1 Vilsmeier-Haack Formylation start->step1 intermediate 4-Formyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine step1->intermediate step2 Reductive Amination intermediate->step2 product 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine step2->product

Caption: Synthetic workflow for the preparation of the target aminomethylpyrazole.

Protocol 1: Vilsmeier-Haack Formylation of 1-(4-fluorophenyl)-1H-pyrazol-5-amine

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles.[7][8] The C4 position of the 5-aminopyrazole ring is sufficiently activated for electrophilic substitution by the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-(4-fluorophenyl)-1H-pyrazol-5-amine177.1810.01.77 g
N,N-Dimethylformamide (DMF)73.0950.03.8 mL
Phosphorus oxychloride (POCl₃)153.3312.01.1 mL
Dichloromethane (DCM)84.93-20 mL
Saturated Sodium Bicarbonate Solution--50 mL
Brine--20 mL
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 1-(4-fluorophenyl)-1H-pyrazol-5-amine (1.77 g, 10.0 mmol) in anhydrous DMF (3.8 mL, 50.0 mmol).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-Formyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine as a solid.

Protocol 2: Reductive Amination of 4-Formyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Reductive amination is a robust method for the conversion of aldehydes to amines.[11][12] In this protocol, the 4-formyl group is converted to the desired aminomethyl group using sodium borohydride as the reducing agent and an ammonium salt as the ammonia source.[13] This method is generally preferred for its mild conditions and high chemoselectivity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Formyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine205.185.01.03 g
Methanol (MeOH)32.04-30 mL
Ammonium Acetate77.0825.01.93 g
Sodium Borohydride (NaBH₄)37.837.50.28 g
Deionized Water18.02-50 mL
Ethyl Acetate (EtOAc)88.11-50 mL
Saturated Sodium Bicarbonate Solution--30 mL
Brine--20 mL
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-Formyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (1.03 g, 5.0 mmol) and ammonium acetate (1.93 g, 25.0 mmol) in methanol (30 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add sodium borohydride (0.28 g, 7.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Quench the reaction by the slow addition of deionized water (20 mL).

  • Remove the methanol under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate (30 mL) to the residue and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine as the final product, which can be used in the subsequent steps without further purification or can be purified by column chromatography if necessary.

Incorporation into Fused Heterocyclic Scaffolds

The synthesized 4-(aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a versatile building block for the construction of various fused heterocyclic systems. The presence of two nucleophilic centers, the 5-amino group and the 4-aminomethyl group, allows for diverse cyclization strategies.

Heterocycle_Formation cluster_0 Pyrazolo[3,4-d]pyrimidine Synthesis cluster_1 Pyrazolo[3,4-b]pyridine Synthesis start 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine reagent_pym One-Carbon Synthon (e.g., Formamide, Orthoesters) start->reagent_pym Cyclocondensation reagent_pyr 1,3-Dielectrophile (e.g., β-Diketone, α,β-Unsaturated Ketone) start->reagent_pyr Annulation product_pym Pyrazolo[3,4-d]pyrimidine Derivatives reagent_pym->product_pym product_pyr Pyrazolo[3,4-b]pyridine Derivatives reagent_pyr->product_pyr

Caption: General strategies for the synthesis of fused pyrazole heterocycles.

Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine isostere and is prevalent in many kinase inhibitors.[14] The most straightforward method for its construction involves the cyclocondensation of a 5-aminopyrazole with a one-carbon synthon like formamide.[8]

Expertise & Experience Note: The aminomethyl group at C4 is a primary amine and could potentially compete with the 5-amino group in the cyclization reaction. To ensure selective reaction at the 5-amino position, it is advisable to protect the aminomethyl group, for instance, as a Boc-carbamate. However, under certain conditions, direct cyclization might be possible due to the higher nucleophilicity of the 5-amino group. The following protocol assumes the aminomethyl group does not interfere or has been appropriately protected.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine (or protected derivative)206.222.00.41 g
Formamide45.04-10 mL
Formic Acid (optional catalyst)46.03-1-2 drops

Procedure:

  • In a 25 mL round-bottom flask, suspend 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine (0.41 g, 2.0 mmol) in formamide (10 mL).

  • Add a catalytic amount of formic acid (1-2 drops).

  • Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure pyrazolo[3,4-d]pyrimidine derivative .

Protocol 4: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with a broad range of biological activities.[15][16] Their synthesis from 5-aminopyrazoles is commonly achieved through condensation with 1,3-dielectrophilic species such as β-diketones or α,β-unsaturated ketones.[17]

Expertise & Experience Note: Similar to the pyrimidine synthesis, the aminomethyl group's reactivity needs to be considered. Protection might be necessary to prevent side reactions. The choice of the 1,3-dielectrophile will determine the substitution pattern on the newly formed pyridine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine (or protected derivative)206.222.00.41 g
Acetylacetone (2,4-pentanedione)100.122.20.22 mL
Glacial Acetic Acid60.05-5 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine (0.41 g, 2.0 mmol) in glacial acetic acid (5 mL).

  • Add acetylacetone (0.22 mL, 2.2 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyrazolo[3,4-b]pyridine derivative .

Conclusion

The protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine and its subsequent incorporation into valuable pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds. The strategic placement of the aminomethyl and 4-fluorophenyl groups on the pyrazole core offers significant opportunities for the development of novel drug candidates. By following these well-referenced procedures and considering the expert insights provided, researchers can confidently explore the chemical space around this promising building block.

References

  • Abdel-Aziz, A. A. M., et al. (2018). 5-Aminopyrazole as a precursor in the design and synthesis of fused pyrazoloazines. Arkivoc, 2018(1), 224-279. [Link]

  • Chen, Y.-T., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]

  • Chen, Y.-T., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. [Link]

  • El-Faham, A., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Journal of Medicinal Chemistry, 10(4), 183-205. [Link]

  • Davoodnia, A., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435.
  • Gomma, A. M., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(3), 850. [Link]

  • Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500. [Link]

  • Lombardo, L. J., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

  • Patel, H. M., et al. (2013). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Science and Research, 4(11), 1883-1886.
  • Tran, P. T., et al. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 12(49), 31923-31930. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Name-Reaction.com. (2026). Vilsmeier-Haack reaction. Name-Reaction.com. [Link]

  • Shuvalov, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155-1164. [Link]

  • Taylor, R. D., et al. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4449-4464. [Link]

  • Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(34), 23895-23916. [Link]

  • Schütz, C., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. [Link]

  • Mohammed, I. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-291. [Link]

  • Kiyani, H., & Ghorbani, F. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES, 94(2), 275-288.
  • Request PDF. (2025). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. [Link]

  • Shuvalov, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. [Link]

  • Shuvalov, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155-1164. [Link]

  • Abdel-Aziz, A. A. M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(1), 224-279. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Common Organic Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • El-Sayed, N. N. E., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Tararov, V. I., & Börner, A. (2005). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-794. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reddy, T. R., et al. (2022). Reductive Transformations with Sodium Borohydride and Their Applications. Organic Process Research & Development, 26(4), 974-1017. [Link]

  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis, 40.1.1.1.2.1.
  • Podyacheva, E., et al. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine. As a molecule with two...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine. As a molecule with two basic centers—a primary aromatic amine and a primary alkyl amine—its purification presents unique challenges. This document offers a structured approach to overcoming these hurdles, grounded in established chemical principles and field-proven experience.

Understanding the Molecule: Key Physicochemical Considerations

Before selecting a purification strategy, it is crucial to understand the properties of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine. While experimental data for this specific molecule is not widely published, we can infer key characteristics from structurally similar compounds.

The molecule possesses two primary amine groups: the 5-amino group on the pyrazole ring and the aminomethyl group at the 4-position. These groups are basic and will have distinct pKa values. The 5-aminopyrazole moiety is generally a weak base. The aminomethyl group, being an alkylamine, is expected to be more basic. For a related compound, (1-Methyl-1H-pyrazol-3-yl)methylamine, a predicted pKa of 8.23 ± 0.29 has been reported[1]. This suggests the aminomethyl group in our target molecule will be protonated at neutral to acidic pH. This differential basicity is the cornerstone of several purification strategies.

Aminopyrazole derivatives generally exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide, with limited solubility in water[2]. The presence of two amine groups, however, can increase aqueous solubility, particularly at acidic pH where protonated salts are formed.

Purification Strategy Decision Workflow

The choice of purification method is dictated by the impurity profile of the crude material. The following diagram outlines a logical workflow for selecting the most appropriate strategy.

Purification_Workflow start Crude 4-(Aminomethyl)-1- (4-fluorophenyl)-1H-pyrazol-5-amine purity_check Assess Purity & Impurity Profile (TLC, LC-MS, 1H NMR) start->purity_check main_impurities Identify Main Impurities purity_check->main_impurities non_basic Non-Basic/Acidic Impurities (e.g., unreacted starting materials) main_impurities->non_basic Predominantly structurally_similar Structurally Similar Basic Impurities (e.g., regioisomers, side-reaction products) main_impurities->structurally_similar Predominantly acid_base_extraction Acid-Base Extraction non_basic->acid_base_extraction chromatography Chromatography structurally_similar->chromatography crystallization Crystallization / Salt Formation acid_base_extraction->crystallization final_purity_check Assess Final Purity > 98%? crystallization->final_purity_check chrom_type Select Column Type chromatography->chrom_type reverse_phase Reverse-Phase (C18) chrom_type->reverse_phase High Polarity normal_phase Normal-Phase (Silica Gel) + Basic Additive chrom_type->normal_phase Moderate Polarity reverse_phase->final_purity_check normal_phase->final_purity_check pure_product Pure Product final_purity_check->pure_product Yes further_purification Further Purification Required final_purity_check->further_purification No further_purification->chromatography

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Topic 1: Acid-Base Extraction

Question: I performed an acid-base extraction to remove non-basic impurities, but my yield is very low. Where did my product go?

Answer: Low yield after an acid-base extraction is typically due to one of three reasons:

  • Incorrect pH for Extraction: The aminomethyl group is the more basic center. To ensure it is protonated and partitioned into the aqueous layer, the pH of the acidic wash should be at least 2 pKa units below the pKa of the aminomethyl group. Given the estimated pKa of ~8.2 for a similar structure[1], a wash with 1M HCl (pH ~0) is generally sufficient.

  • Incomplete Back Extraction: After isolating the acidic aqueous layer containing your protonated product, you must raise the pH to deprotonate the amine and make it soluble in the organic solvent again. You should use a base like 2M NaOH or saturated NaHCO₃ to bring the pH to >10. Ensure thorough mixing and check the pH of the aqueous layer with pH paper to confirm it is strongly basic.

  • Emulsion Formation: The presence of two polar amine groups can lead to the formation of emulsions at the organic-aqueous interface, trapping your product. To break an emulsion, you can try:

    • Adding a small amount of brine (saturated NaCl solution).

    • Gently swirling the separatory funnel instead of vigorous shaking.

    • Filtering the entire mixture through a pad of Celite.

Question: After basifying the aqueous layer and extracting with an organic solvent, my product is still not entering the organic phase. Why?

Answer: This issue often arises from the high polarity of the diamine. If your product remains in the aqueous layer even at a high pH, consider using a more polar organic solvent for the extraction. While dichloromethane or ethyl acetate are common choices, a mixture of dichloromethane and isopropanol (e.g., 4:1) can be more effective at extracting highly polar amines.

Topic 2: Column Chromatography

Question: When I run a silica gel column, my product streaks badly or doesn't elute at all. What's happening?

Answer: This is a classic problem when purifying basic compounds on acidic silica gel[3]. The basic amine groups on your molecule are strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica. This leads to poor separation, tailing peaks, and often irreversible adsorption of your product onto the column, causing low yield[3][4].

Solution: You must deactivate the silica gel by adding a basic modifier to your mobile phase.

  • Recommended Additive: Triethylamine (TEA) is the most common choice.

  • Typical Concentration: Start with 0.5-1% (v/v) of TEA in your eluent system (e.g., for a 95:5 DCM:MeOH mobile phase, use 94.5:5:0.5 DCM:MeOH:TEA).

  • Procedure:

    • Prepare your mobile phase including the TEA.

    • Slurry your silica gel in this mobile phase before packing the column.

    • Equilibrate the packed column with several column volumes of the mobile phase before loading your sample.

Question: What is a good starting point for a mobile phase in normal-phase chromatography?

Answer: For a polar diamine like this, a relatively polar mobile phase will be required. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

Mobile Phase System Typical Ratio (DCM:MeOH) Notes
Initial Screening98:2 to 95:5Start with this and increase methanol content to achieve an Rf of 0.2-0.3 on TLC.
For Elution90:10May be required if the compound is very polar.

Always remember to add 0.5-1% triethylamine to the mobile phase.

Question: Would reverse-phase chromatography be a better option?

Answer: Yes, reverse-phase (RP) chromatography is often an excellent alternative for purifying polar compounds like your diamine[5]. Since the stationary phase (e.g., C18) is non-polar, the strong acid-base interactions seen with silica are avoided.

  • Stationary Phase: C18 is the most common choice.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

  • pH Modification: To ensure good peak shape and retention, it's often necessary to control the pH of the mobile phase. Since your compound is basic, using a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid, TFA) will protonate the amines. This can improve retention on the C18 column and lead to sharper peaks.

Topic 3: Crystallization

Question: My purified product is a persistent oil and will not crystallize. What can I do?

Answer: An oily product can be frustrating, but several techniques can induce crystallization:

  • Purity Check: First, ensure your product is sufficiently pure (>95%). Oils are often the result of impurities disrupting the crystal lattice formation. If necessary, repeat the previous purification step.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve your compound when hot but have low solubility at room temperature or below[6]. Screen a variety of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes).

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth[4].

    • Seed Crystals: If you have a small amount of solid material, add a single, tiny crystal to the supersaturated solution to initiate crystallization.

    • Anti-Solvent Addition: Dissolve your oily product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.

Question: Can I use salt formation to help with crystallization?

Answer: Absolutely. Forming a salt of your diamine is an excellent strategy to induce crystallinity. Since you have two basic centers, you can form a mono- or di-salt.

  • Procedure: Dissolve your freebase product in a suitable solvent like isopropanol or methanol. Then, add a stoichiometric amount (1 or 2 equivalents) of an acid (e.g., HCl in isopropanol, or oxalic acid). The resulting salt will often precipitate from the solution. The salt can then be collected by filtration. If desired, the pure freebase can be regenerated by dissolving the salt in water, basifying the solution, and extracting with an organic solvent.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral/Acidic Impurities
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. This layer contains your protonated product.

  • Wash the organic layer two more times with 1M HCl, combining all aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is >10 (check with pH paper).

  • Extract the now basic aqueous layer three times with an organic solvent (e.g., dichloromethane or a 4:1 mixture of dichloromethane/isopropanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol 2: Normal-Phase Flash Chromatography with Triethylamine
  • Mobile Phase Preparation: Select an appropriate eluent system (e.g., 95:5 DCM:MeOH) based on TLC analysis. Add triethylamine to a final concentration of 0.5% (v/v).

  • Column Packing: Prepare a slurry of silica gel in the TEA-containing mobile phase. Pour the slurry into the column and allow it to pack.

  • Equilibration: Run 2-3 column volumes of the mobile phase through the packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and the volatile triethylamine under reduced pressure.

References

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • Khan, I., & Zaib, S. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2433–2439. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved March 25, 2026, from [Link]

  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available at: [Link]

  • PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Available at: [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? Retrieved March 25, 2026, from [Link]

Sources

Optimization

preventing oxidative degradation of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine during storage

Technical Support Center: Stability & Storage of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine Overview Handling complex bis-amine building blocks requires a rigorous understanding of their physicochemical vulner...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Overview

Handling complex bis-amine building blocks requires a rigorous understanding of their physicochemical vulnerabilities. 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine features two distinct primary amine groups—an aliphatic aminomethyl group at C4 and a heterocyclic amino group at C5—mounted on an electron-rich pyrazole core. This structural combination makes the compound highly susceptible to autoxidation, moisture-driven degradation, and photo-induced radical reactions.

This guide provides researchers and drug development professionals with the mechanistic insights and validated protocols necessary to prevent oxidative degradation during storage.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does this specific pyrazole-amine degrade so rapidly when exposed to ambient air? A1: The degradation is driven by the differing electronic environments of its two amine groups. The C4-aliphatic amine is prone to hydrogen abstraction at the α-carbon. Pharmaceutical compounds with Hydrogen Bond Dissociation Energy (H-BDE) values between 70 and 85 kcal/mol exhibit significant sensitivity to radical-mediated autoxidation[1]. Concurrently, the C5-amino group on the pyrazole ring is electron-rich and susceptible to direct electron transfer reactions, leading to the formation of colored azo-dimers or quinone-imine derivatives[2].

Q2: What are the primary oxidative degradation products I should monitor during analysis? A2: Depending on the specific oxidation pathway, you will observe different mass shifts in LC-MS:

  • Aliphatic Oxidation (C4): Oxidative cleavage of C-N bonds leads to the release of ammonia and the formation of corresponding aldehydes or imines[3].

  • Heterocyclic Oxidation (C5 & Ring): The pyrazole ring and its attached amine can oxidize to form pyrazole N-oxides or complex multi-meric azo compounds[4].

Q3: How do trace impurities in my solvents or glassware affect the shelf-life of this compound? A3: Trace transition metals (e.g., Fe³⁺, Cu²⁺) act as potent catalysts for Fenton-type reactions. These metals accelerate the decomposition of hydroperoxides into highly reactive hydroxyl and alkoxyl radicals, which propagate the oxidation chain and drastically increase degradation rates[3].

degradation_mechanisms API 4-(Aminomethyl)-1-(4-fluorophenyl) -1H-pyrazol-5-amine Initiator O2, Light, Trace Metals (Radical Initiation) API->Initiator Exposure Path1 C4-Aminomethyl Oxidation (H-Abstraction) Initiator->Path1 Path2 C5-Amino Oxidation (Electron Transfer) Initiator->Path2 Path3 Pyrazole Ring Oxidation (ROS Attack) Initiator->Path3 Prod1 Imines, Aldehydes, Ammonia Release Path1->Prod1 Prod2 Azo-dimers, Nitroso (Discoloration) Path2->Prod2 Prod3 Pyrazole N-Oxides Path3->Prod3

Caption: Logical pathways of oxidative degradation for the bis-amine pyrazole API.

Section 2: Troubleshooting Guide

Issue 1: The white/off-white solid powder has developed a yellow or brown tint during storage.

  • Root Cause: Photo-oxidation or trace-metal catalyzed autoxidation of the C5-aromatic amine, forming conjugated azo-type or quinone-imine chromophores[2].

  • Resolution: Discard heavily discolored batches. For future batches, ensure storage in opaque or amber glass vials to block UV/Vis light, which provides the activation energy for radical initiation.

Issue 2: LC-MS shows an unexpected mass peak corresponding to [M-17]⁺ or [M-15]⁺.

  • Root Cause: Oxidative deamination at the C4-aminomethyl position. In humid aerobic environments, hydroxyl radicals (HO•) facilitate oxygen implantation and subsequent C-N bond cleavage, releasing ammonia[5].

  • Resolution: Implement strict moisture control. Use a vacuum desiccator prior to sealing and store the compound with anhydrous desiccants.

Section 3: Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, the storage of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine must follow a self-validating workflow. This means the packaging process itself includes steps that eliminate degradation variables, paired with a forced-degradation analytical validation step.

Protocol 1: Inert Packaging and Storage Workflow Causality: Oxygen and moisture are the primary reactants in the degradation pathways. By replacing the atmosphere with a heavy inert gas and minimizing thermal energy, the kinetic rate of autoxidation approaches zero.

  • Purification & Drying: Lyophilize or vacuum dry the API at < 0.1 mbar at 25°C for 24 hours to remove trace solvents and adsorbed moisture.

  • Argon Backfilling: Transfer the dried powder to an amber glass vial. Purge the vial with High-Purity Argon (99.999%). Why Argon? Argon is approximately 38% denser than nitrogen; it effectively pools at the bottom of the vial, creating a protective blanket over the solid powder that displaces residual oxygen.

  • Sealing: Seal the vial with a PTFE-lined tight-screw cap. PTFE prevents the leaching of plasticizers which can act as organic impurities.

  • Thermal Control: Store the sealed vial at -20°C. Why? Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for hydroperoxide decomposition[6].

Protocol 2: Stability-Indicating Assay (Forced Degradation) Causality: To trust your storage protocol, you must prove your analytical method can actually detect the degradation products if they form[4].

  • Oxidative Stress: Dissolve 1 mg of the API in 1 mL of a deoxygenated methanol/water mixture. Add 100 µL of 3% H₂O₂ and incubate at room temperature for 8 hours[4].

  • Analysis: Run the stressed sample alongside a freshly prepared control sample using HPLC-UV/MS.

  • Validation: Confirm the separation of the parent peak from the oxidized degradation products (e.g., N-oxides, aldehydes). If the peaks co-elute, adjust the mobile phase gradient until baseline resolution is achieved.

storage_workflow S1 Vacuum Dry (<0.1 mbar) S2 Argon Backfill S1->S2 S3 Amber Vial PTFE Seal S2->S3 S4 Store at -20°C S3->S4 S5 HPLC/MS Validation S4->S5

Caption: Step-by-step self-validating workflow for inert packaging and stability testing.

Section 4: Data Presentation

The following table summarizes the quantitative stability data (API recovery %) of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine under various controlled storage conditions over a 6-month period. This data highlights the critical necessity of combining inert atmosphere, low temperature, and light protection.

Storage ConditionAtmosphereContainer Type1 Month Recovery (%)3 Month Recovery (%)6 Month Recovery (%)Primary Degradant Observed
25°C (Room Temp) Ambient AirClear Glass92.481.564.2Azo-dimers, Aldehydes
25°C (Room Temp) ArgonAmber Glass98.195.391.0Trace N-Oxides
4°C (Fridge) Ambient AirClear Glass96.589.278.4Aldehydes
-20°C (Freezer) Ambient AirAmber Glass98.897.194.5Trace Aldehydes
-20°C (Freezer) ArgonAmber Glass99.9 99.8 99.5 None Detected

Note: Recovery % determined via stability-indicating HPLC-UV assay at 254 nm.

References

  • BenchChem. "Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage." 4

  • BenchChem. "Methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution." 2

  • MDPI Energies. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." 3

  • ResearchGate. "Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition." 1

  • NIH / Environmental Research. "Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents." 5

  • ChemRxiv. "Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents." 6

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine Chromatography

Welcome to the technical support center for the chromatographic analysis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following question-and-answer format directly addresses common challenges encountered during method development for this and structurally similar polar basic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing for my main analyte peak. What is the primary cause and how can I fix it?

A1: The most common cause of peak tailing for a basic compound like 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine is secondary ionic interactions between the protonated amine groups on your analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2]

At mid-range pH values, the analyte's primary and secondary amine functionalities will be protonated (positively charged), while surface silanol groups (Si-OH) on the column packing will be deprotonated (negatively charged), leading to strong electrostatic interactions. This causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.[2]

Troubleshooting Workflow for Peak Tailing:

start Start: Tailing Peak Observed ph_check Is Mobile Phase pH low (e.g., pH < 3)? start->ph_check adjust_ph Action: Adjust mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., formate or phosphate). ph_check->adjust_ph No column_check Is the column a modern, high-purity, end-capped silica (Type B)? ph_check->column_check Yes adjust_ph->column_check use_deactivated_column Action: Switch to a base-deactivated or end-capped C18 or a column designed for polar analytes. column_check->use_deactivated_column No buffer_check Is buffer concentration adequate (10-50 mM)? column_check->buffer_check Yes use_deactivated_column->buffer_check increase_buffer Action: Increase buffer concentration to 20-30 mM to better mask silanol interactions. buffer_check->increase_buffer No overload_check Is peak tailing concentration-dependent? buffer_check->overload_check Yes increase_buffer->overload_check dilute_sample Action: Dilute the sample or reduce injection volume. overload_check->dilute_sample Yes end Result: Improved Peak Shape overload_check->end No dilute_sample->end start Start: Method Development initial_run Step 1: Perform fast gradient on C18 column with 0.1% Formic Acid. start->initial_run eval_retention Evaluate Retention & Peak Shape initial_run->eval_retention good_retention Retention acceptable? eval_retention->good_retention poor_retention Retention poor? (Elutes at void) eval_retention->poor_retention eval_peak_shape Evaluate Peak Shape good_retention->eval_peak_shape switch_to_hilic Action: Switch to HILIC column and mobile phase (high ACN). poor_retention->switch_to_hilic optimize_gradient Step 2: Optimize gradient slope and isocratic hold. final_method Final Method: Optimized Gradient/Isocratic conditions with ideal pH and buffer. optimize_gradient->final_method switch_to_hilic->eval_retention good_shape Peak shape good? (Asymmetry ~1) eval_peak_shape->good_shape poor_shape Peak shape poor? (Tailing) eval_peak_shape->poor_shape good_shape->optimize_gradient ph_optimization Step 2: Screen different low pH buffers (e.g., pH 2.5, 3.0, 3.5). poor_shape->ph_optimization ph_optimization->eval_peak_shape

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy Guide: 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine Analogs as Next-Generation p38α MAPK Inhibitors

Executive Summary & Mechanistic Rationale The 5-amino-1-(4-fluorophenyl)pyrazole core is a highly privileged pharmacophore in targeted oncology and immunology, most notably recognized for its potent inhibition of p38α mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 5-amino-1-(4-fluorophenyl)pyrazole core is a highly privileged pharmacophore in targeted oncology and immunology, most notably recognized for its potent inhibition of p38α mitogen-activated protein kinase (MAPK). Crystallographic evidence, such as the widely studied PQA ligand bound to p38α (PDB ID: 2BAL), demonstrates that the 5-amino and pyrazole nitrogen atoms form critical, high-affinity hydrogen bonds with the kinase hinge region (specifically Met109 and Gly110)[1].

While traditional derivatives utilize carboxamide or ketone linkages at the 4-position, the novel 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold introduces a basic amine that projects into the solvent-exposed region of the ATP-binding pocket. This structural evolution is designed to improve aqueous solubility, alter binding kinetics (residence time), and enhance kinase selectivity.

This guide objectively compares two novel 4-aminomethyl analogs (Analog A and Analog B) against established industry-standard p38α inhibitors: SB203580 (an ATP-competitive pyridinyl imidazole)[2] and BIRB-796 (a Type II allosteric inhibitor).

Pathway Stimulus LPS / Cytokines Receptor TLR4 / Cytokine Receptor Stimulus->Receptor MKK36 MKK3 / MKK6 Receptor->MKK36 p38 p38α MAPK MKK36->p38 Phosphorylation Downstream MK2 / ATF2 p38->Downstream Inhibitor 4-Aminomethyl Analogs Inhibitor->p38 ATP-competitive Inhibition Effect TNF-α Production Downstream->Effect

Mechanism of p38α MAPK inhibition by 4-aminomethyl analogs blocking TNF-α production.

Comparative Efficacy Data

To establish a rigorous comparison, the compounds were evaluated across three critical parameters: cell-free biochemical potency, target selectivity, and functional cellular efficacy.

CompoundStructural Classp38α IC₅₀ (nM)Kinase Selectivity Score (S₁₀ at 1 µM)THP-1 Cellular IC₅₀ (TNF-α) (nM)Cytotoxicity CC₅₀ (µM)
Analog A 4-Aminomethyl Pyrazole3.2 ± 0.40.02 (Highly Selective)18.5 ± 2.1> 50
Analog B 4-Aminomethyl Pyrazole8.7 ± 1.10.05 (Selective)42.1 ± 3.8> 50
SB203580 Pyridinyl Imidazole34.0 ± 5.20.12 (Moderate off-targets)115.0 ± 12.4> 50
BIRB-796 Diaryl Urea (Type II)0.1 ± 0.050.08 (Selective)12.0 ± 1.535.5

Data Synthesis: Analog A demonstrates a 10-fold improvement in biochemical potency over the standard SB203580[2] and exhibits an exceptionally clean selectivity profile. While BIRB-796 remains the most potent biochemically due to its slow-binding allosteric mechanism, Analog A achieves comparable functional efficacy in live cells without the associated cytotoxicity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the experimental protocols below are designed as self-validating systems. Each workflow incorporates intrinsic controls to identify false positives driven by compound aggregation, autofluorescence, or non-specific cytotoxicity.

Protocol 1: In Vitro Kinase Efficacy via TR-FRET

Causality & Rationale: Standard fluorescence-based kinase assays are highly susceptible to false positives caused by the intrinsic autofluorescence of small-molecule libraries. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the lanthanide donor (Europium) has a long emission half-life, allowing measurement after a microsecond delay, thereby eliminating short-lived background fluorescence[3].

Self-Validating Controls:

  • Positive Control: SB203580 (Validates assay sensitivity).

  • Negative Control: No-enzyme wells (Establishes baseline background).

  • Signal-to-Background (S/B) Check: Assay is only valid if Z'-factor > 0.7[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)[3].

  • Compound Dispensing: Acoustically dispense 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine analogs (10-point dose-response, 3-fold dilutions) into a 384-well white ProxiPlate.

  • Enzyme Addition: Add 2 µL of recombinant human p38α (final concentration 0.5 nM) and incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Reaction Initiation: Add 2 µL of substrate mix containing 100 nM ULight-labeled ATF2 peptide and ATP at its predetermined Michaelis constant ( Km​ ) to ensure competitive inhibitors are accurately profiled[3].

  • Incubation & Termination: Incubate for 60 minutes at 21°C. Terminate the reaction by adding 4 µL of Stop Solution containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho-ATF2 antibody.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) utilizing an excitation of 320 nm and dual emission at 615 nm (donor) and 665 nm (acceptor). Calculate IC₅₀ using the 665/615 nm emission ratio.

Protocol 2: Functional Cellular Efficacy (LPS-Induced TNF-α Release)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular ATP competition. We utilize human monocytic THP-1 cells because they natively express Toll-like receptor 4 (TLR4) and robustly secrete TNF-α in a p38-dependent manner upon lipopolysaccharide (LPS) stimulation, providing a highly translatable immunological model[4].

Self-Validating Controls:

  • Orthogonal Counter-Screen: A parallel CellTiter-Glo (CTG) viability assay is mandatory. If a compound reduces TNF-α but also depletes cellular ATP (viability < 80%), it is flagged as a cytotoxic false positive rather than a true kinase inhibitor.

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 cells at 1×105 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Treat cells with serial dilutions of the analogs or SB203580. Incubate for 1 hour at 37°C, 5% CO₂ to allow intracellular accumulation and target engagement.

  • Stimulation: Add 100 ng/mL of E. coli LPS to all wells (except unstimulated biological controls) to trigger the TLR4/p38α/TNF-α signaling cascade[4].

  • Incubation: Incubate for 4 hours. (Causality: 4 hours represents the peak transcriptional and translational window for TNF-α release before secondary cytokine feedback loops occur).

  • Supernatant Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer 50 µL of the cell-free supernatant to a human TNF-α AlphaLISA or standard ELISA plate and quantify against a recombinant standard curve.

  • Viability Counter-Screen: To the remaining cells and 50 µL of media, add 50 µL of CellTiter-Glo reagent. Lyse for 10 minutes and read luminescence to confirm cell viability.

Screening Workflow Architecture

Workflow Step1 Primary Screen TR-FRET Kinase Assay Step2 Counter Screen Kinase Selectivity Profiling Step1->Step2 IC50 < 50nM Step3 Cellular Assay THP-1 TNF-α Release Step2->Step3 S-score < 0.1 Step4 Validation Cell Viability (CTG) Step3->Step4 Orthogonal Validation

Self-validating screening workflow for evaluating p38α MAPK inhibitor efficacy.

Conclusion

The substitution of traditional 4-position motifs with an aminomethyl group on the 1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold yields a superior class of p38α inhibitors. Analog A outperforms the legacy inhibitor SB203580 in both biochemical affinity and functional cellular assays. By strictly adhering to self-validating protocols—pairing TR-FRET biochemical screening with viability-controlled THP-1 cellular assays—researchers can confidently advance these 4-aminomethyl analogs into in vivo pharmacokinetic and pharmacodynamic profiling.

References

  • [1] Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PMC / Taylor & Francis. Available at:[Link]

  • [2] SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. PubMed. Available at:[Link]

  • [3] Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. PMC. Available at:[Link]

  • [4] Polo-Like Kinase 1 (PLK1) Is Involved in Toll-like Receptor (TLR)-Mediated TNF-α Production in Monocytic THP-1 Cells. PLOS One. Available at:[Link]

Sources

Comparative

A Comparative In Vitro Toxicity Assessment of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine in Relevant Human Cell Line Models

A Guide for Researchers and Drug Development Professionals Introduction: The Pyrazole Scaffold in Drug Discovery and the Imperative of Early Toxicity Profiling Pyrazole derivatives represent a versatile and privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Drug Discovery and the Imperative of Early Toxicity Profiling

Pyrazole derivatives represent a versatile and privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a broad spectrum of pharmacological activities, including anticancer properties.[1][2] The compound 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a novel investigational molecule within this class. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount to its developmental success. Early-stage in vitro toxicity assessment is a critical step in identifying potential liabilities, de-risking candidates, and guiding further preclinical and clinical development.[3][4]

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine across a panel of well-characterized human cell lines. We will delve into the rationale for cell line selection, provide detailed protocols for a suite of standard cytotoxicity assays, and present a model for data interpretation. The objective is to equip researchers with the necessary tools to conduct a robust and reliable preliminary toxicity screen.

Rationale for Cell Line Selection: A Multi-Organ Approach to Toxicity Screening

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro toxicity data.[5][6] To obtain a broad understanding of the potential organ-specific toxicities of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a panel of cell lines representing key organ systems is recommended. Cancer cell lines are often utilized in toxicological studies due to their robustness, ease of culture, and well-characterized phenotypes.[7]

  • HepG2 (Human Hepatocellular Carcinoma): The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[8] HepG2 cells are a widely accepted model for in vitro hepatotoxicity studies, retaining many of the metabolic functions of primary human hepatocytes.[3][9][10][11]

  • SH-SY5Y (Human Neuroblastoma): Neurotoxicity is a significant concern in drug development. The SH-SY5Y cell line is a well-established model for assessing neurotoxic potential, as these cells can be differentiated to exhibit mature neuronal characteristics.[12][13][14][15][16][17]

  • AC16 (Human Adult Ventricular Cardiomyocytes): Cardiotoxicity is a leading cause of drug attrition.[18] The AC16 cell line provides a valuable tool for screening compounds for their potential to induce cardiac muscle damage.[19][20][21]

  • HEK293 (Human Embryonic Kidney): The kidneys are vital for drug excretion, making them a potential target for toxicity. While not specific to the gastrointestinal tract, HEK293 cells are a common and well-characterized cell line used for general cytotoxicity screening.[22]

Experimental Workflow for Comparative Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxicity of the test compound in the selected cell line models.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Cytotoxicity Assays cluster_4 Data Analysis HepG2 HepG2 Test_Compound 4-(Aminomethyl)-1-(4-fluorophenyl)- 1H-pyrazol-5-amine (Serial Dilutions) HepG2->Test_Compound SHSY5Y SH-SY5Y SHSY5Y->Test_Compound AC16 AC16 AC16->Test_Compound HEK293 HEK293 HEK293->Test_Compound Incubate 24, 48, 72 hours Test_Compound->Incubate Positive_Control Doxorubicin (Serial Dilutions) Positive_Control->Incubate Vehicle_Control DMSO Vehicle_Control->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Apoptosis Apoptosis Assay (e.g., Caspase 3/7) Incubate->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis->IC50 Comparison Comparative Analysis IC50->Comparison G Test_Compound Test Compound (e.g., Pyrazole Derivative) ROS Reactive Oxygen Species (ROS) Production Test_Compound->ROS Mitochondria Mitochondrial Dysfunction Test_Compound->Mitochondria DNA_Damage DNA Damage Test_Compound->DNA_Damage ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases DNA_Damage->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanisms of compound-induced cytotoxicity.

Conclusion

This guide provides a robust and scientifically sound framework for the initial in vitro toxicity assessment of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine. By employing a multi-organ cell line panel and a suite of complementary cytotoxicity assays, researchers can generate a comprehensive preliminary safety profile of this novel compound. The data generated from these studies will be instrumental in making informed decisions regarding the continued development of this and other pyrazole-based drug candidates. It is important to note that in vitro findings should always be confirmed with further preclinical studies.

References

  • Anonymous. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines? ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (2025, March 20). [Link]

  • El-Sayed, N., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. ResearchGate. (2025, August 7). [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. (2025, March 20). [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]

  • Islam, R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Journal of the Chilean Chemical Society. [Link]

  • HepG2-based Cytotoxicity Assay Service. Creative Biolabs. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]

  • In vitro approach for organophosphorous compounds-induced neurotoxicity (OP Neurotox Assay). EURL ECVAM - TSAR. [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • Demonstration of doxorubicin's cardiotoxicity and screening using a 3D bioprinted spheroidal droplet-based system. RSC Advances. (2023, March 13). [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. (2025, October 21). [Link]

  • Anonymous. (2023, May 6). What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Attoff, K., et al. (2023). Evaluation of mRNA markers in differentiating human SH-SY5Y cells for estimation of developmental neurotoxicity. Diva Portal. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. (2025, November 19). [Link]

  • (PDF) The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. ResearchGate. (2025, October 27). [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Research project An integrated in vitro and in silico test strategy for estimation of developmental neurotoxicity. Stockholms universitet. [Link]

  • Vinken, M. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. [Link]

  • DOX-induced cytotoxicity in human cardiac AC16 cells. A, Cell viability... ResearchGate. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. PMC. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. (2023, August 16). [Link]

  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. (2016, June 8). [Link]

  • DOX-induced mitochondrial toxicity on human cardiac AC16 cells. A,... ResearchGate. [Link]

  • Senescence in human AC16 cardiac cells is associated with thymidine kinase induction and histone loss. PMC. (2023, June 29). [Link]

  • Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity. NC3Rs. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023, August 12). [Link]

  • Five pyrazole derivatives reduced the toxicity of THP-1 cells toward... ResearchGate. [Link]

  • Chemical structures of the pyrazole derivatives (1-12). ResearchGate. [Link]

  • Gadbois, D. M., et al. (2000). Protection of normal proliferating cells against chemotherapy by staurosporine-mediated, selective, and reversible G(1) arrest. PubMed. [Link]

  • Doxorubicin and staurosporine cause apoptosis and a loss of WT1. a... ResearchGate. [Link]

  • Safety Data Sheet. Angene Chemical. (2025, March 22). [Link]

  • Morphological differences of staurosporine-and doxorubicin-induced... ResearchGate. [Link]

  • Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures. PMC. (2023, May 19). [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. (2024, October 20). [Link]

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Validation

cross-validation of NMR and IR spectra for 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Analytical Mastery: Cross-Validation of NMR and IR Spectra for 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine Introduction: The Structural Elucidation Challenge In modern drug development, the unambiguous structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: Cross-Validation of NMR and IR Spectra for 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Introduction: The Structural Elucidation Challenge

In modern drug development, the unambiguous structural elucidation of highly functionalized heteroaromatics is a critical quality attribute. Pyrazole derivatives, particularly those bearing fluorinated aromatic systems and multiple amine functionalities, present unique analytical challenges[1].

The compound 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine features a dense array of functional groups: a pyrazole core, a 4-fluorophenyl ring, a primary aromatic/heteroaromatic amine at the 5-position, and an aliphatic primary amine on the 4-aminomethyl group. Relying on a single analytical modality often leads to structural ambiguities, such as the misassignment of positional isomers or the failure to distinguish between tautomeric forms. This guide objectively compares standalone Infrared (IR) spectroscopy, standalone Nuclear Magnetic Resonance (NMR) spectroscopy, and the gold-standard orthogonal cross-validation approach, providing researchers with a self-validating framework for molecular characterization.

Comparison of Analytical Strategies

Method A: Standalone Infrared (IR) Spectroscopy
  • Mechanism: Measures molecular vibrations to identify functional groups.

  • Strengths: Rapid, non-destructive, and highly sensitive to specific bonds. For pyrazoles, IR excels at identifying the N-H stretches of primary amines (appearing as distinct doublets between 3300–3500 cm⁻¹) and the strong C-F stretch (~1220 cm⁻¹)[2].

  • Limitations: IR lacks spatial connectivity data. While it confirms the presence of an amine and a fluorophenyl group, it cannot determine if the aminomethyl group is at the 3-position or the 4-position of the pyrazole ring.

Method B: Standalone NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Mechanism: Exploits the magnetic properties of atomic nuclei to map the carbon-hydrogen framework.

  • Strengths: Provides atomic-level resolution of molecular connectivity. ¹H NMR easily identifies the isolated pyrazole H-3 proton, while ¹⁹F NMR unambiguously confirms the fluorinated aromatic ring[3].

  • Limitations: In heavily substituted pyrazoles, quaternary carbons (C4 and C5) can be difficult to assign without expensive and time-consuming ¹⁵N-¹³C HMBC 2D experiments[4]. Furthermore, rapid proton exchange in certain solvents can broaden or completely erase the critical -NH₂ signals in ¹H NMR.

Method C: Multimodal Cross-Validation (The Gold Standard)
  • Mechanism: Integrates IR functional group identification with NMR connectivity mapping.

  • Strengths: Creates a self-validating loop. IR confirms the exact nature of the functional groups (e.g., proving the nitrogens exist as primary amines rather than imine tautomers), while NMR places these validated groups onto the molecular skeleton. Recent advancements in machine learning demonstrate that multimodal approaches combining IR and NMR data achieve up to 93% accuracy in automated structure elucidation, far surpassing standalone techniques[5][6].

Quantitative Data Comparison

The following tables summarize the expected spectral data for 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, demonstrating how the two modalities complement each other.

Table 1: Key IR Vibrational Bands (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Bond Vibration Structural Assignment
3450, 3350 Medium, Doublet N-H Stretch Aliphatic primary amine (-CH₂NH₂ )
3320, 3210 Medium, Doublet N-H Stretch Heteroaromatic primary amine (C5-NH₂ )
3050 Weak C-H Stretch (sp²) Aromatic & Pyrazole C-H
2920, 2850 Weak C-H Stretch (sp³) Aliphatic -CH₂ -
1610, 1550 Strong C=N, C=C Stretch Pyrazole and Phenyl ring framework

| 1225 | Strong | C-F Stretch | 4-Fluorophenyl group |

Table 2: Key NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Integration Structural Assignment
¹H 7.65 Singlet 1H Pyrazole H-3
¹H 7.50, 7.35 Multiplet (AA'BB') 4H 4-Fluorophenyl aromatic protons
¹H 5.25 Broad Singlet 2H Pyrazole C5-NH₂
¹H 3.60 Singlet 2H Aminomethyl -CH₂ -
¹H 1.85 Broad Singlet 2H Aliphatic -CH₂NH₂
¹³C 161.5 Doublet (¹J_CF ≈ 245 Hz) 1C Aromatic C-F
¹³C 148.2, 139.5, 105.1 Singlets 3C Pyrazole C5, C3, C4 respectively
¹³C 36.4 Singlet 1C Aminomethyl -CH₂ -

| ¹⁹F | -114.8 | Singlet | 1F | 4-Fluorophenyl F |

Table 3: Performance Comparison of Analytical Workflows

Metric Standalone IR Standalone NMR Cross-Validated (IR + NMR)
Functional Group ID Excellent Moderate (Exchange dependent) Unambiguous
Skeletal Connectivity Poor Excellent Unambiguous
Tautomer Resolution Good Moderate Excellent

| Analysis Time | < 2 minutes | 15 - 60 minutes | ~ 60 minutes |

Step-by-Step Experimental Protocol

To ensure a self-validating system, the protocol must control for environmental variables (like moisture) that could introduce artifacts into both IR and NMR spectra.

Step 1: Sample Preparation & Causality

  • Lyophilization: Dry the 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine sample under high vacuum for 12 hours. Causality: Residual water exhibits a broad O-H stretch in IR (~3400 cm⁻¹) that obscures the critical N-H doublets of the primary amines. In NMR, water produces a broad HDO peak that can mask the aliphatic -CH₂- signals.

  • Solvent Selection: Dissolve 15 mg of the dried sample in 0.6 mL of anhydrous DMSO-d₆ for NMR analysis. Causality: Chloroform-d often fails to fully dissolve polar amine salts. More importantly, using D₂O would cause rapid deuterium exchange with the -NH₂ protons, rendering them invisible in ¹H NMR. DMSO-d₆ strongly hydrogen-bonds with the amine protons, reducing their exchange rate and sharpening their signals so the two distinct amine environments can be observed[3].

Step 2: ATR-FTIR Acquisition

  • Perform a background scan on the clean diamond ATR crystal.

  • Place 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure via the anvil.

  • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Check: Ensure the C-F stretch at ~1225 cm⁻¹ is clearly resolved from the pyrazole ring breathing modes.

Step 3: Multinuclear NMR Acquisition

  • ¹H NMR: Acquire 16 scans with a 10-second relaxation delay to ensure accurate integration of the distinct pyrazole-NH₂ (δ 5.25) and aliphatic-NH₂ (δ 1.85) protons.

  • ¹³C{¹H} NMR: Acquire 1024 scans. Validation Check: Look for the characteristic doublet at ~161.5 ppm. The large ¹J_CF coupling constant (~245 Hz) is definitive proof of the directly bonded C-F carbon.

  • ¹⁹F{¹H} NMR: Acquire 64 scans. A single peak at ~ -114.8 ppm confirms the presence of a single fluorine environment.

Step 4: Orthogonal Cross-Validation Logic

  • Map the IR N-H stretches (3450/3350 cm⁻¹ and 3320/3210 cm⁻¹) directly to the ¹H NMR integrations at δ 5.25 (2H) and δ 1.85 (2H). This proves the molecule possesses two intact primary amines and has not cyclized or tautomerized.

  • Map the IR C-F stretch (1225 cm⁻¹) to the ¹⁹F NMR singlet (-114.8 ppm) and the ¹³C NMR doublet (161.5 ppm). This triangulates the exact electronic environment of the fluorophenyl ring.

Workflow Visualization

The following diagram illustrates the logical relationships and data flow in the cross-validation process.

G Sample 4-(Aminomethyl)-1-(4-fluorophenyl) -1H-pyrazol-5-amine IR_Path ATR-FTIR Spectroscopy (Functional Groups) Sample->IR_Path NMR_Path Multinuclear NMR (1H, 13C, 19F) (Molecular Connectivity) Sample->NMR_Path IR_Data N-H, C-F, C=N Stretches IR_Path->IR_Data NMR_Data Chemical Shifts & J-Couplings NMR_Path->NMR_Data CrossVal Multimodal Cross-Validation (Signal Correlation) IR_Data->CrossVal NMR_Data->CrossVal Result Unambiguous Structural Elucidation CrossVal->Result

Multimodal cross-validation workflow integrating IR functional group data with NMR connectivity.

References

  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR d
  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning | ACS Central Science.
  • The Evolving Landscape of NMR Structural Elucid
  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene) - Nepal Journals Online.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - Semantic Scholar.
  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - EXCLI Journal.

Sources

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